tert-Butyl (4-bromo-2-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNWXMPJVPVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680512 | |
| Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327046-79-7 | |
| Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl (4-bromo-2-nitrophenyl)carbamate (CAS: 327046-79-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-bromo-2-nitrophenyl)carbamate is a key chemical intermediate widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a bromo moiety, a nitro group, and a tert-butoxycarbonyl (Boc) protected amine on a phenyl ring, makes it a versatile building block for the synthesis of a variety of complex heterocyclic compounds and potential therapeutic agents. The strategic placement of these functional groups allows for sequential and site-selective modifications, rendering it an invaluable tool in the construction of compound libraries for high-throughput screening and in the development of targeted therapeutics, particularly in the realm of oncology and neurology. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in the synthesis of bioactive molecules.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 327046-79-7 | N/A |
| Molecular Formula | C₁₁H₁₃BrN₂O₄ | [1] |
| Molecular Weight | 317.14 g/mol | [1] |
| IUPAC Name | tert-butyl N-(4-bromo-2-nitrophenyl)carbamate | [1] |
| Physical Form | Yellow Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at room temperature in a dry, sealed container | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 4-bromo-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). Two common procedures are outlined below.
Experimental Protocol 1: Using Sodium Hydride in DMF
This protocol utilizes a strong base, sodium hydride, to deprotonate the aniline, facilitating its reaction with Boc anhydride.
Reagents and Materials:
| Reagent | Molar Equivalent |
| 4-bromo-2-nitroaniline | 1.0 |
| Sodium Hydride (NaH) | 1.6 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 |
| N,N-Dimethylformamide (DMF) | Solvent |
| Ethyl Acetate (EtOAc) | for Chromatography |
| Hexanes | for Chromatography |
Procedure:
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq.) in N,N-dimethylformamide (DMF) at 0°C, slowly add sodium hydride (1.6 eq.).[1]
-
Stir the mixture for 30 minutes at 0°C.[1]
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DMF dropwise to the reaction mixture.[1]
-
Allow the reaction to stir for 16 hours at room temperature.[2]
-
Quench the reaction with water and extract the product with methyl tertiary butyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexanes to yield this compound as a yellow solid.[1][2] A yield of 51% has been reported for this method.[1][2]
Experimental Protocol 2: Using Triethylamine and DMAP in Dichloromethane
This alternative method employs a milder base system, suitable for substrates sensitive to stronger bases.
Reagents and Materials:
| Reagent | Molar Equivalent |
| 4-bromo-2-nitroaniline | 1.0 |
| Triethylamine (Et₃N) | 3.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 2.0 |
| 4-(Dimethylamino)pyridine (DMAP) | 0.01 |
| Dichloromethane (CH₂Cl₂) | Solvent |
Procedure:
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), add triethylamine (3.0 eq.).[3]
-
Add di-tert-butyl dicarbonate (2.0 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.01 eq.).[3]
-
Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography as described in Protocol 3.1. A reported yield for this method is 90%.[3]
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of various bioactive molecules, particularly as a scaffold for creating libraries of compounds for screening. The bromo-substituent provides a handle for cross-coupling reactions, while the nitro group can be readily reduced to an amine, which can then be further functionalized.
Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
This compound serves as a key starting material for the synthesis of potent and selective Histone Deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. The general synthetic strategy involves a Suzuki coupling reaction to introduce diversity at the 4-position, followed by reduction of the nitro group and subsequent amide bond formation.
Experimental Protocol: Suzuki Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a boronic acid.
Reagents and Materials:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Arylboronic acid (e.g., thiophen-2-ylboronic acid) | 1.3 |
| Potassium Carbonate (K₂CO₃) | 3.0 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.07 |
| 1,2-Dimethoxyethane (DME) / Water | Solvent (e.g., 10:1 mixture) |
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.07 eq.).[1][4]
-
Add a degassed mixture of 1,2-dimethoxyethane (DME) and water as the solvent.[4]
-
Heat the reaction mixture to 90°C and stir for 20 hours.[1]
-
After cooling to room temperature, filter the reaction mixture through Celite.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting product by column chromatography.
The following diagram illustrates the synthetic pathway from 4-bromo-2-nitroaniline to a potential HDAC inhibitor, highlighting the role of this compound.
Caption: Synthetic pathway to bioactive molecules.
Intermediate in the Synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
This carbamate is also utilized in the synthesis of inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in certain cancers. The synthetic logic is similar, where the bromo- and nitro-functionalities are sequentially manipulated to build the final inhibitor structure. A patent describes the use of this compound in a reaction with Cs₂CO₃ and Xantphos in a toluene/dioxane mixture as part of the synthesis of pyrimidine-based FGFR4 inhibitors.[5]
The general workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.
Caption: Drug discovery workflow.
Safety Information
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazard Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a strategically important building block in modern drug discovery. Its well-defined reactivity allows for the systematic and efficient synthesis of diverse chemical entities. The protocols and applications outlined in this guide demonstrate its utility in constructing complex molecules with potential therapeutic value, particularly in the development of enzyme inhibitors. Researchers and scientists can leverage the properties of this versatile intermediate to accelerate their drug development programs.
References
- 1. rsc.org [rsc.org]
- 2. EP2701699B1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 3. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012149540A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 5. US9434697B2 - Pyrimidine FGFR4 inhibitors - Google Patents [patents.google.com]
In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl (4-bromo-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (4-bromo-2-nitrophenyl)carbamate , a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic protocols, purification methods, and a full spectroscopic and physical characterization of the title compound.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the bromo and nitro functionalities on the phenyl ring, coupled with the Boc-protected amine, allows for a variety of subsequent chemical modifications, such as cross-coupling reactions and reductions, making it a versatile intermediate for creating diverse molecular scaffolds. This guide presents two reliable methods for its synthesis from commercially available starting materials and provides a thorough characterization of the final product.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-protection of 4-bromo-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). Two effective protocols are presented below.
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Experimental Protocols
Two primary methods for the synthesis are detailed below. Method A employs triethylamine and DMAP as bases in dichloromethane, offering a straightforward procedure at room temperature.[1][2][3] Method B utilizes sodium hydride in DMF, which is suitable for achieving complete deprotonation of the aniline.[4] A two-step, high-yield variant of Method A is also described.[5][6]
Method A: Using Triethylamine and DMAP [1][2][3]
-
Materials:
-
4-Bromo-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N or TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Procedure:
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq) in anhydrous dichloromethane, add triethylamine (3.0 eq).
-
Add di-tert-butyl dicarbonate (1.5 - 2.0 eq) and a catalytic amount of DMAP (0.01 - 0.05 eq).
-
Stir the reaction mixture at room temperature for 5 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method B: Using Sodium Hydride [4]
-
Materials:
-
4-Bromo-2-nitroaniline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq) in anhydrous DMF at 0°C, slowly add sodium hydride (1.6 eq).
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
High-Yield Two-Step Protocol [5][6]
-
Initially, treat 4-bromo-2-nitroaniline with an excess of di-tert-butyl dicarbonate in the presence of a base to form the bis-Boc protected intermediate.
-
Subsequently, selectively cleave one of the Boc groups using trifluoroacetic acid (TFA) in dichloromethane to yield the mono-Boc protected product, this compound, in a reported total yield of 95%.[5][6]
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The following tables summarize the expected physical and spectroscopic data.
Physical and Analytical Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrN₂O₄ | [7] |
| Molecular Weight | 317.14 g/mol | |
| Appearance | Yellow solid | [4] |
| Boiling Point | 337.8 ± 32.0 °C at 760 mmHg | [8] |
| Purity | >95% (typical) | [7] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in the searched literature. Predicted shifts would show signals for the tert-butyl protons (singlet, ~1.5 ppm) and aromatic protons. |
| ¹³C NMR | Data not available in the searched literature. Predicted shifts would include signals for the tert-butyl group, the carbamate carbonyl, and the aromatic carbons. |
| IR (Infrared) | Data not available in the searched literature. Expected characteristic peaks would include N-H stretching, C=O stretching of the carbamate, and C-NO₂ stretching. |
| Mass Spectrometry | Data not available in the searched literature. The expected molecular ion peak would be observed. |
Safety Information
-
4-Bromo-2-nitroaniline: Harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.
-
Di-tert-butyl dicarbonate: Flammable solid, harmful if swallowed, causes serious eye irritation, and is harmful if inhaled.
-
Sodium Hydride: In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.
-
Triethylamine and DMAP: Toxic and corrosive.
-
Dichloromethane and Dimethylformamide: Hazardous solvents.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
References
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 327046-79-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of tert-Butyl (4-bromo-2-nitrophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl (4-bromo-2-nitrophenyl)carbamate. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings, particularly in the synthesis of pharmacologically active molecules.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | Ar-H (H3) |
| ~7.8 - 8.0 | dd | 1H | Ar-H (H5) |
| ~7.5 - 7.7 | d | 1H | Ar-H (H6) |
| ~9.5 - 9.8 | s | 1H | N-H |
| 1.5 - 1.6 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 - 154 | C=O (carbamate) |
| ~138 - 140 | Ar-C (C2-NO₂) |
| ~135 - 137 | Ar-C (C4-Br) |
| ~130 - 132 | Ar-C (C1-NH) |
| ~128 - 130 | Ar-CH (C5) |
| ~125 - 127 | Ar-CH (C3) |
| ~120 - 122 | Ar-CH (C6) |
| ~82 - 84 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3450 | Medium | N-H stretch |
| ~2980 - 2850 | Medium-Weak | C-H stretch (aliphatic) |
| ~1720 - 1740 | Strong | C=O stretch (carbamate) |
| ~1520 - 1560 | Strong | N-O asymmetric stretch (nitro) |
| ~1340 - 1370 | Strong | N-O symmetric stretch (nitro) |
| ~1580 - 1610 | Medium-Weak | C=C stretch (aromatic) |
| ~1050 - 1150 | Medium | C-N stretch |
| ~550 - 650 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 316/318 | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |
| 260/262 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 216/218 | [M - Boc]⁺ (Loss of tert-butoxycarbonyl group) |
| 199/201 | [M - Boc - OH]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Sweep Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Sweep Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background scan with an empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquisition:
-
Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for such compounds.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.
-
Fragmentation: If fragmentation data is desired, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.
-
-
Analysis: Identify the molecular ion peak, considering the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio, resulting in two peaks separated by 2 m/z units). Analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the key structural features and a general workflow for the spectroscopic analysis of this compound.
Solubility of "tert-Butyl (4-bromo-2-nitrophenyl)carbamate" in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (4-bromo-2-nitrophenyl)carbamate. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents and other advanced materials. This document outlines the predicted solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers in this process.
Core Concepts: Predicting Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The structure of this compound contains several functional groups that influence its overall polarity and, consequently, its solubility profile:
-
tert-Butylcarbamate Group: The bulky, nonpolar tert-butyl group contributes to the molecule's lipophilicity, suggesting a preference for less polar solvents. The carbamate moiety itself introduces some polarity and potential for hydrogen bonding.
-
Bromophenyl Group: The presence of a bromine atom on the phenyl ring increases the molecular weight and introduces a degree of polarity.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and is highly polar, which can enhance solubility in more polar solvents.
The interplay of these functional groups results in a molecule with a moderate overall polarity. It is expected to be more soluble in polar aprotic and some polar protic solvents, with decreasing solubility in nonpolar solvents.
Predicted Solubility Profile
| Solvent Category | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | A versatile solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Similar to DMSO, it is a good solvent for many polar and nonpolar compounds. | |
| Acetonitrile (ACN) | C₂H₃N | Moderate | A polar aprotic solvent that should effectively solvate the molecule. | |
| Acetone | C₃H₆O | Moderate | Its moderate polarity should allow for good dissolution. | |
| Polar Protic | Methanol (MeOH) | CH₃OH | Moderate | Capable of hydrogen bonding, which can interact with the carbamate and nitro groups. |
| Ethanol (EtOH) | C₂H₅OH | Moderate to Low | Less polar than methanol, which may result in slightly lower solubility. | |
| Weakly Polar | Dichloromethane (DCM) | CH₂Cl₂ | Moderate to High | A good solvent for a wide range of organic compounds with moderate polarity. |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate | A versatile ether-based solvent. | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderate to Low | Less polar than other aprotic solvents, which may limit solubility. | |
| Nonpolar | Toluene | C₇H₈ | Low | The aromatic ring may have some favorable interactions, but overall polarity is low. |
| Hexane | C₆H₁₄ | Very Low | As a nonpolar alkane, it is unlikely to be a good solvent for this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the thermodynamic solubility of a solid compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.
-
Accurately add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
This in-depth guide provides a foundational understanding of the solubility of this compound. By following the outlined experimental protocol, researchers can generate reliable and accurate quantitative data, which is essential for the successful application of this compound in their research and development endeavors.
References
The Pivotal Role of tert-Butyl (4-bromo-2-nitrophenyl)carbamate in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl (4-bromo-2-nitrophenyl)carbamate has emerged as a key building block, particularly in the synthesis of heterocyclic compounds with significant pharmacological activity. Its unique trifunctional nature—a Boc-protected amine, a nitro group amenable to reduction, and a bromine atom ready for cross-coupling reactions—provides a powerful handle for molecular elaboration. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this important intermediate, complete with experimental protocols and pathway visualizations to aid researchers in its effective utilization.
Physicochemical Properties and Safety Data
This compound is a solid at room temperature with a boiling point of 337.8±32.0 °C at 760 mmHg.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 327046-79-7 | |
| Molecular Formula | C₁₁H₁₃BrN₂O₄ | |
| Molecular Weight | 317.14 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in dry, room temperature |
Safety Information:
| Hazard | Description |
| Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 |
Note: For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]
Synthesis of this compound
The synthesis of this compound is analogous to the preparation of similar Boc-protected nitroanilines.[2] The general strategy involves the protection of the amino group of 4-bromo-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromo-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) in the chosen anhydrous solvent.
-
To this solution, add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its capacity to serve as a precursor for a variety of complex molecules, most notably substituted benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[3][4] The synthetic strategy typically involves two key transformations: reduction of the nitro group followed by cyclization.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using chemical reducing agents like iron powder in acidic media or tin(II) chloride.[2][5] This yields tert-butyl (2-amino-4-bromophenyl)carbamate, a key diamine precursor.
Experimental Protocol: Reduction to tert-Butyl (2-amino-4-bromophenyl)carbamate
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tert-butyl (2-amino-4-bromophenyl)carbamate, which can often be used in the next step without further purification.
Synthesis of Benzimidazole Derivatives
The resulting tert-butyl (2-amino-4-bromophenyl)carbamate is a versatile intermediate for the synthesis of benzimidazoles.[3][4] Cyclization can be achieved by reacting the diamine with various electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives.[6]
Experimental Protocol: Synthesis of a 2-Substituted-5-bromo-1H-benzimidazole Derivative
Materials:
-
tert-Butyl (2-amino-4-bromophenyl)carbamate
-
An appropriate aldehyde (R-CHO)
-
An oxidizing agent (e.g., sodium metabisulfite, air)
-
A suitable solvent (e.g., ethanol, DMF)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature or with gentle heating. An oxidizing agent may be added to facilitate the cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, the Boc protecting group may be removed in situ or in a subsequent step by treatment with an acid (e.g., trifluoroacetic acid or HCl in an appropriate solvent).
-
Work-up typically involves neutralization, extraction with an organic solvent, and purification by crystallization or column chromatography.
Spectroscopic Data of Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| tert-Butyl (2-nitrophenyl)carbamate | 9.65 (bs, 1H), 8.55 (d, J=8Hz, 1H), 8.18 (d, J=8Hz, 1H), 7.60 (t, J=8Hz, 1H), 7.08 (t, J=8Hz, 1H), 1.54 (s, 9H) | 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20 | [7] |
| tert-Butyl (4-bromophenyl)carbamate | 7.39 (d, J=8Hz, 2H), 7.25 (d, J=8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H) | 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31 | [7] |
Conclusion
This compound is a strategically important synthetic intermediate that offers multiple avenues for the synthesis of complex, biologically active molecules. Its facile preparation and the orthogonal reactivity of its functional groups make it an invaluable tool for medicinal chemists and drug development professionals. The protocols and data presented in this guide are intended to facilitate its application in the synthesis of novel compounds with therapeutic potential. Further exploration of its reactivity, particularly in cross-coupling reactions involving the bromo substituent, is likely to uncover even broader applications in the future.
References
- 1. This compound | 327046-79-7 [sigmaaldrich.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
The Versatile Building Block: A Technical Guide to tert-Butyl (4-bromo-2-nitrophenyl)carbamate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of numerous therapeutic agents and the functional cores of advanced materials. A key player in the synthetic chemist's arsenal is the strategically functionalized building block, a molecule designed for efficient and versatile construction of complex molecular architectures. This technical guide focuses on one such pivotal molecule: tert-butyl (4-bromo-2-nitrophenyl)carbamate .
This compound, featuring a bromine atom, a nitro group, and a protected amine on a benzene ring, offers a unique combination of reactive sites. The interplay of these functionalities allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles and quinoxalines. This guide will provide an in-depth exploration of the utility of this compound as a building block, presenting key reaction pathways, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Core Synthetic Strategy: From Starting Material to Heterocyclic Core
The primary synthetic utility of this compound lies in its facile conversion to tert-butyl (4-bromo-2-aminophenyl)carbamate. This transformation, typically achieved through the reduction of the nitro group, unmasks an o-phenylenediamine-like structure, a classic precursor for the synthesis of fused bicyclic heterocycles.
The general workflow for the utilization of this compound in heterocyclic synthesis is depicted below.
Figure 1: General synthetic workflow.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthesis of benzimidazoles from tert-butyl (4-bromo-2-aminophenyl)carbamate typically involves a condensation and subsequent cyclization reaction with either an aldehyde or a carboxylic acid (or its derivatives).[4][5][6]
Experimental Protocol: Synthesis of a 6-Bromo-1H-benzo[d]imidazole Derivative
This protocol outlines a general procedure for the synthesis of a 2-substituted-6-bromo-1H-benzo[d]imidazole from tert-butyl (4-bromo-2-aminophenyl)carbamate.
Step 1: Reduction of this compound
A solution of this compound (1.0 eq) in ethanol is treated with a reducing agent such as tin(II) chloride (SnCl2·2H2O) (5.0 eq) at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, quenched with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (4-bromo-2-aminophenyl)carbamate.
Step 2: Cyclization to form the Benzimidazole Ring
tert-Butyl (4-bromo-2-aminophenyl)carbamate (1.0 eq) and a substituted aldehyde (1.1 eq) are dissolved in a suitable solvent such as ethanol or dimethylformamide. A catalytic amount of an acid, such as acetic acid, or an oxidizing agent like sodium metabisulfite can be added to facilitate the reaction.[7] The mixture is heated to reflux and monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal. The crude product is then purified by recrystallization or column chromatography.
Table 1: Representative Quantitative Data for Benzimidazole Synthesis
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine | Benzaldehyde | Na3AlF6, 50°C | 2-Phenyl-1H-benzo[d]imidazole | Good to High | [7] |
| o-Phenylenediamine | Aromatic Aldehydes | In(OTf)3, rt, solvent-free | 2-Substituted-1H-benzo[d]imidazoles | Excellent | [7] |
| o-Phenylenediamine | Formic Acid | Heat, 100°C | 1H-Benzo[d]imidazole | - | [8] |
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties, including anticancer and antimicrobial activities.[9][10][11] The synthesis of quinoxalines from tert-butyl (4-bromo-2-aminophenyl)carbamate involves the condensation reaction with a 1,2-dicarbonyl compound.[12][13][14]
Experimental Protocol: Synthesis of a 6-Bromoquinoxaline Derivative
This protocol provides a general method for synthesizing a 2,3-disubstituted-6-bromoquinoxaline.
Step 1: Reduction of this compound
(Follow the procedure described in the benzimidazole synthesis section).
Step 2: Cyclization to form the Quinoxaline Ring
To a solution of tert-butyl (4-bromo-2-aminophenyl)carbamate (1.0 eq) in a solvent like ethanol or acetic acid, a 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) is added. The reaction mixture is heated to reflux and the progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.
Table 2: Representative Quantitative Data for Quinoxaline Synthesis
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | AlCuMoVP, Toluene, 25°C | 2,3-Diphenylquinoxaline | 92 | [13] |
| o-Phenylenediamine | Glyoxal | Microwave, 160W, 60s | Quinoxaline | - | |
| o-Phenylenediamine | α-Diketones | TiO2-Pr-SO3H, EtOH | 2,3-Disubstituted Quinoxalines | up to 95 | [15] |
Biological Significance and Signaling Pathways
Heterocyclic compounds derived from this compound, particularly benzimidazoles and quinoxalines, have been shown to exhibit significant anticancer activity. This is often achieved through the inhibition of key signaling pathways that are dysregulated in cancer cells.
For instance, certain quinoxaline derivatives have been identified as dual inhibitors of the PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) signaling pathways.[16] These pathways are crucial for cell growth, proliferation, and survival, and their simultaneous inhibition can be a powerful strategy in cancer therapy.
Figure 2: PI3K/mTOR signaling pathway inhibition.
Similarly, benzimidazole derivatives have been shown to target various components of cancer signaling cascades, including receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and downstream effectors such as the BRAF kinase.[17] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its strategic functionalization allows for the efficient construction of benzimidazole and quinoxaline scaffolds through a straightforward synthetic sequence involving nitro group reduction followed by cyclization. The resulting heterocyclic derivatives are of significant interest in drug discovery, particularly in the development of novel anticancer agents that target critical cellular signaling pathways. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this remarkable synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijariie.com [ijariie.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Bromo and Nitro Groups in tert-Butyl (4-bromo-2-nitrophenyl)carbamate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (4-bromo-2-nitrophenyl)carbamate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, nitro, and tert-butoxycarbonyl (Boc)-protected amine functionalities on the aromatic ring imparts a distinct and selective reactivity profile. This technical guide provides a comprehensive analysis of the reactivity of the bromo and nitro groups, with a focus on their behavior in key organic transformations including palladium-catalyzed cross-coupling reactions and selective reductions. This document furnishes detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in the effective utilization of this valuable building block.
Introduction: A Molecule of Tunable Reactivity
The chemical behavior of this compound is governed by the electronic interplay of its substituents. The nitro group, being strongly electron-withdrawing, exerts the most profound influence on the molecule's reactivity. Its position ortho to the amine and meta to the bromine atom creates a unique electronic environment. The Boc-protecting group on the amine modulates the electron-donating character of the nitrogen, preventing it from interfering with many of the desired transformations.
The primary reactive sites for the transformations discussed in this guide are the carbon-bromine bond and the nitro group. The bromo group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the nitro group can be selectively reduced to an amine, a crucial functional group in many biologically active molecules. The ortho-nitro group also activates the bromo group for nucleophilic aromatic substitution, although this pathway is often less utilized in complex syntheses compared to cross-coupling reactions.
Synthesis of this compound
The title compound is typically synthesized from commercially available 4-bromo-2-nitroaniline via protection of the amino group with a tert-butoxycarbonyl (Boc) group. Several protocols have been reported, with variations in the base and solvent system.
Experimental Protocol: Boc Protection of 4-bromo-2-nitroaniline [1][2]
-
Materials:
-
4-bromo-2-nitroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq.) in anhydrous dichloromethane, add triethylamine (3.0 eq.).
-
Add di-tert-butyl dicarbonate (1.5 eq.) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
-
Reactivity of the Bromo Group: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation
The bromine atom in this compound is readily displaced in palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in the synthesis of complex molecules, allowing for the introduction of a wide variety of substituents at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromo group is efficiently coupled with a range of boronic acids and their derivatives. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable base.
Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (7) | K₂CO₃ | DME/H₂O | 90 | 20 | Not specified | [3][4] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | Not specified | [1] |
| 3 | 3,5-Dimethylisoxazol-4-yl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 62 | [5] |
| 4 | 2-Furanylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 95 | [6] |
| 5 | 3-Furanylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 90 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][5][6]
-
Materials:
-
This compound
-
Appropriate boronic acid or boronate ester (1.3 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-7 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq.)
-
1,4-Dioxane or Dimethoxyethane (DME) and Water (typically in a 3:1 to 7:3 v/v ratio)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the boronic acid derivative, the base, and the palladium catalyst.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature (90-110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
-
The filtrate is then subjected to an aqueous work-up, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by flash chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While specific examples for the amination of this compound are not prevalent in the searched literature, the reactivity of the bromo group in Suzuki coupling suggests its high suitability for this transformation as well. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 4-position.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (1.1-1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 eq.)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.
-
Add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Reactivity of the Nitro Group: Selective Reduction to an Amine
The nitro group in this compound and its derivatives can be selectively reduced to an amine, a key transformation in the synthesis of many pharmaceutical agents. The challenge lies in achieving this reduction without affecting the bromo group or other sensitive functionalities that may have been introduced. Several methods have proven effective for this chemoselective reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. While standard catalysts like palladium on carbon (Pd/C) can sometimes lead to dehalogenation, careful control of reaction conditions or the use of alternative catalysts can prevent this side reaction.
Experimental Protocol: Catalytic Hydrogenation [1]
-
Materials:
-
Nitro-substituted aryl carbamate (e.g., product from Suzuki coupling)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) and/or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the nitro compound in a suitable solvent (e.g., a mixture of methanol and ethyl acetate).
-
Add the 10% Pd/C catalyst to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be further purified if necessary.
-
Chemical Reduction
Chemical reducing agents offer an alternative to catalytic hydrogenation and can be particularly useful when avoiding high-pressure setups is desirable. Reagents such as tin(II) chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄) are commonly employed for the selective reduction of aromatic nitro groups.
Experimental Protocol: Reduction with Sodium Dithionite [6]
-
Materials:
-
Nitro-substituted aryl carbamate
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
-
Procedure:
-
Dissolve the nitro compound in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate followed by sodium dithionite.
-
Heat the reaction mixture (e.g., to 110 °C) and stir for the required time (typically 1 hour).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product as needed.
-
Table 2: Comparison of Methods for Selective Nitro Group Reduction
| Method | Reducing Agent | Catalyst | Solvent | Temp. | Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂ | 10% Pd/C | MeOH/EtOAc | RT | Clean, high yielding | Potential for dehalogenation |
| Chemical Reduction | Na₂S₂O₄ | None | Dioxane/H₂O | 110 °C | Avoids H₂ gas, good for some substrates | Requires higher temperatures, waste disposal |
| Chemical Reduction | SnCl₂·2H₂O | None | EtOH | Reflux | Good selectivity, widely used | Stoichiometric tin waste |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The bromo and nitro groups exhibit distinct and predictable reactivity, allowing for a stepwise and selective functionalization of the aromatic ring. The bromo group serves as a reliable handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of diverse molecular scaffolds. The nitro group, in turn, can be chemoselectively reduced to an amine, providing a key functional group for further derivatization. This guide has provided a detailed overview of these transformations, including quantitative data and experimental protocols, to empower researchers in the strategic application of this important building block in their synthetic endeavors.
References
- 1. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2701699B1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 4. US11572368B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 5. Design and Synthesis of Hybrid Compounds as Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Boc-Protection of 4-bromo-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tert-butyl (4-bromo-2-nitrophenyl)carbamate through the Boc-protection of 4-bromo-2-nitroaniline. The document details the reaction mechanism, experimental protocols, and quantitative data associated with this critical transformation in organic synthesis.
The protection of amine functionalities is a cornerstone of modern synthetic chemistry, enabling the selective modification of complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1] For electron-deficient anilines, such as 4-bromo-2-nitroaniline, the decreased nucleophilicity of the amino group necessitates specific reaction conditions to achieve high yields.
Data Presentation: Reaction Parameters
The following table summarizes the typical reagents, solvents, and conditions employed for the Boc-protection of anilines, adaptable for 4-bromo-2-nitroaniline. Due to the electron-withdrawing nature of the nitro and bromo substituents, a catalyst is often beneficial to drive the reaction to completion.
| Parameter | Description | Typical Values/Reagents | Notes |
| Substrate | 4-bromo-2-nitroaniline | 1.0 equivalent | Starting material. |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equivalents | The primary reagent for introducing the Boc group.[2] |
| Solvent | Anhydrous Aprotic Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane | Chosen based on substrate solubility and reaction temperature. |
| Base (Optional but recommended) | Tertiary Amine or Inorganic Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | Neutralizes the acid byproduct of the reaction.[3] |
| Catalyst (Optional but recommended) | Nucleophilic Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Significantly accelerates the reaction rate for deactivated anilines.[2] |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | Typically started at 0 °C with the addition of Boc₂O and allowed to warm to room temperature. | |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. | |
| Work-up | Aqueous wash and extraction | Water, Brine, Saturated NaHCO₃ solution | To remove water-soluble byproducts and unreacted reagents. |
| Purification | Column Chromatography or Recrystallization | Silica gel with a hexane/ethyl acetate gradient | To isolate the pure product. |
| Expected Yield | High | 85-95% | Yields can be high under optimized conditions. For the closely related 4-bromoaniline, yields of 95% have been reported.[4] |
Experimental Protocols
This section provides a detailed methodology for the Boc-protection of 4-bromo-2-nitroaniline.
Materials and Reagents:
-
4-bromo-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroaniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add triethylamine (TEA, 1.5 eq) followed by a catalytic amount of 4-(dimethylaminopyridine) (DMAP, 0.1 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). This may take several hours to overnight.
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Reaction scheme for the Boc-protection of 4-bromo-2-nitroaniline.
References
The Versatile Role of tert-Butyl (4-bromo-2-nitrophenyl)carbamate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, tert-Butyl (4-bromo-2-nitrophenyl)carbamate has emerged as a key intermediate in the synthesis of a range of biologically active molecules, particularly in the realm of oncology. Its unique structural features—a Boc-protected amine, a reactive bromo substituent, and a nitro group amenable to chemical transformation—provide a powerful scaffold for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.
Core Applications in Drug Discovery
This compound serves as a pivotal starting material in the synthesis of targeted therapies, most notably histone deacetylase (HDAC) inhibitors and Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. The bromo group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The nitro group can be readily reduced to an amine, which then serves as a key pharmacophoric element or a point for further chemical elaboration.
Quantitative Data Summary
The following tables summarize the inhibitory activities of compounds synthesized using this compound as a key precursor.
Table 1: Inhibitory Activity of Benzamide-Based HDAC Inhibitors
| Compound | Target | IC50 (nM) |
| BA1 | HDAC1 | 4.8 |
| BA3 | HDAC1 | 4.8 |
| BA1 | HDAC2 | >10,000 |
| BA3 | HDAC2 | 39.9 |
| BA1 | HDAC3 | >10,000 |
| BA3 | HDAC3 | >10,000 |
| BA1 | HDAC6 | >10,000 |
| BA3 | HDAC6 | >10,000 |
| Reference Compounds | ||
| Vorinostat | HDAC1 | - |
| Entinostat | HDAC1 | - |
| Tacedinaline | HDAC1 | - |
| Data sourced from a study on benzamide-based radiotracers for imaging HDAC1 and 2.[1] |
Table 2: Inhibitory Activity of Isatin-Based HDAC Inhibitors
| Compound | Target | IC50 (µM) |
| 9n | HDAC1 | 0.032 |
| 9n | HDAC2 | 0.256 |
| 9n | HDAC3 | 0.311 |
| MS-275 (Entinostat) | HDAC1 | 0.163 |
| MS-275 (Entinostat) | HDAC2 | 0.396 |
| MS-275 (Entinostat) | HDAC3 | 0.605 |
| Data from a study on novel HDAC inhibitors with isatin-based caps.[2] |
Table 3: Inhibitory Activity of a Pyrimidine-Based FGFR4 Inhibitor
| Compound # | Target | IC50 (µM) |
| 100 | FGFR4 | <0.001 |
| 100 | FGFR1 | >10.0 |
| Data from a patent for pyrimidine FGFR4 inhibitors.[3] |
Key Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final compounds are provided below.
Synthesis of this compound
A two-step synthesis has been reported to provide higher yields compared to a one-step process.[1]
-
Bis-Boc Protection: To a solution of 4-bromo-2-nitroaniline (1 equivalent) in tetrahydrofuran (THF), triethylamine (2.5 equivalents) and a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP) (0.2 equivalents) are added. Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) is then added, and the reaction is stirred at room temperature.
-
Selective Deprotection: The resulting bis-Boc protected intermediate is then treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to selectively cleave one Boc group, affording this compound in high yield (95% over two steps).[1]
An alternative one-step procedure involves the reaction of 4-bromo-2-nitroaniline with sodium hydride and di-tert-butyl dicarbonate in dimethylformamide (DMF).[4]
Suzuki Coupling Reaction
This reaction is a cornerstone for introducing molecular diversity.
A mixture of this compound (1 equivalent), a suitable boronic acid (1.3 equivalents), potassium carbonate (3 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.07 equivalents) in a solvent system like 1,4-dioxane and water is degassed and heated.[4][5][6][7] The reaction progress is monitored by thin-layer chromatography (TLC).
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical step in the synthesis of many final products.
-
Using Hydrazine Hydrate and Ferric Chloride: To a solution of the nitro-containing intermediate in methanol, hydrazine hydrate and a catalytic amount of ferric chloride are added. The mixture is heated to facilitate the reduction.[4]
-
Using Palladium on Carbon (Pd/C) and Hydrogen: The nitro compound is dissolved in a suitable solvent like ethanol and methanol, and 10% Pd/C is added. The mixture is then stirred under a hydrogen atmosphere.[4]
-
Using Sodium Dithionite: The nitro compound is treated with sodium dithionite (Na₂S₂O₄) and sodium bicarbonate in a mixture of dioxane and water at elevated temperatures.[1]
Visualizing the Molecular Landscape
The following diagrams illustrate the signaling pathways targeted by the molecules synthesized from this compound, as well as a general experimental workflow.
Caption: Simplified HDAC signaling pathway and the point of intervention by inhibitors.
Caption: Overview of the FGFR4 signaling cascade and its inhibition.
Caption: General synthetic workflow utilizing the title compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective HDAC and FGFR4 inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic routes are generally robust, relying on well-established and high-yielding reactions. The data presented herein provides a solid foundation for researchers and scientists to leverage this compound in their drug discovery programs, paving the way for the creation of next-generation therapeutics.
References
- 1. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9434697B2 - Pyrimidine FGFR4 inhibitors - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. WO2012149540A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 6. US11572368B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 7. EP2701699B1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
Methodological & Application
Suzuki coupling protocol using "tert-Butyl (4-bromo-2-nitrophenyl)carbamate"
An Application Note and Protocol for the Suzuki-Miyaura Coupling of tert-Butyl (4-bromo-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The presence of a nitro group, a strong electron-withdrawing group, on the aryl bromide generally enhances its reactivity in the rate-determining oxidative addition step of the catalytic cycle.[4][5] The protocols provided herein are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.[6][7][8]
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[3][8] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[3]
Experimental Protocols
This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acid coupling partners.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Syringes and needles
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl (2-nitro-4-arylphenyl)carbamate.[7]
Data Presentation
The following table summarizes representative data for the Suzuki coupling of aryl bromides with functionalities similar to this compound, highlighting expected yields under various conditions.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid (0.045) | K₃PO₄ | Toluene/Water | 70 | 6 | >80 | [4] |
| 2 | Ortho-bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (5) | Cs₂CO₃ | 2-MeTHF | 70 | 12 | 91 | [1][10] |
| 3 | 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid (0.045) | K₃PO₄ | Toluene/Water | 70 | 10 | ~60 | [4] |
| 4 | Aryl bromide (EWG) | Phenylboronic acid | PdCl₂(DPPA-type ligand) (1) | Cs₂CO₃ | 1,4-Dioxane | 80 | 24 | 88-99 | [6] |
| 5 | 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/Water | 80-120 | 12 | Varies | [8] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl (4-bromo-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl (4-bromo-2-nitrophenyl)carbamate. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with significant applications in medicinal chemistry, particularly in the development of kinase and histone deacetylase (HDAC) inhibitors.
Introduction
This compound is an attractive substrate for palladium-catalyzed cross-coupling reactions due to the presence of a bromo substituent, which can be readily functionalized, and a nitro group that can be further transformed, for instance, into an amino group. This allows for the construction of complex molecular architectures. The Boc-protecting group on the aniline nitrogen ensures stability and can be easily removed under acidic conditions. The primary applications of the cross-coupled products lie in the synthesis of potent and selective inhibitors for various therapeutic targets.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it is frequently employed to introduce aryl or heteroaryl moieties, which are crucial for the biological activity of the target molecules.
A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water or DME/H₂O). The reaction vessel is degassed and backfilled with an inert gas (e.g., nitrogen or argon). The mixture is then heated to 90-110°C for 4-18 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (7) | K₂CO₃ | DME/H₂O | 90 | 20 | - | [1] |
| 2 | 2-Furanylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 95 | [2] |
| 3 | 3-Furanylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 90 | [2] |
| 4 | (3,5-dimethylisoxazol-4-yl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 59-73 | [3] |
| 5 | Phenylboronic acid | Pd XPhos G2 (5) | K₂CO₃ | - | - | - | - | [4] |
Note: Yields are often reported for the coupled product after purification.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various amine functionalities. This is particularly useful for synthesizing compounds that interact with the amino acid residues in protein active sites.
In a sealed tube under an argon atmosphere, this compound (1.0 eq.) and the desired amine (1.2 eq.) are dissolved in a mixture of dry toluene and dioxane. Cesium carbonate (Cs₂CO₃, 2.0 eq.) and a suitable phosphine ligand (e.g., Xantphos, 0.2 eq.) are added, and the mixture is purged with argon. A palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq.) is then added, and the tube is sealed. The reaction mixture is heated to 100-120°C for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C triple bonds by reacting an aryl halide with a terminal alkyne. This reaction is valuable for creating rigid linkers or introducing functionalities for further chemical transformations.
To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added. A base, typically an amine like triethylamine or diisopropylamine, is used as both the base and a solvent component. The reaction is stirred under an inert atmosphere at room temperature to 60°C until completion, as monitored by TLC. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride, water, and brine, followed by drying and purification.[6]
Heck Coupling
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, leading to substituted olefins.
This compound (1.0 eq.), an alkene (e.g., n-butyl acrylate or styrene, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required) are combined in a suitable solvent like DMF, NMP, or a mixture of water and an organic solvent. A base such as triethylamine, potassium carbonate, or cesium carbonate (2.0 eq.) is added. The reaction is heated to 80-140°C under an inert atmosphere for several hours until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.[7][8]
Applications in Drug Discovery and Development
The primary application of cross-coupling reactions with this compound is in the synthesis of small molecule inhibitors for various protein targets implicated in diseases like cancer.
-
Histone Deacetylase (HDAC) Inhibitors: A significant number of studies report the use of Suzuki coupling products of this starting material in the synthesis of potent and selective HDAC inhibitors.[2][4] The introduced aryl or heteroaryl group often serves as a "cap" group that interacts with the surface of the enzyme.
-
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: The Buchwald-Hartwig amination product of this compound has been utilized in the development of pyrimidine-based FGFR4 inhibitors for cancer therapy.[5]
-
General Bioactive Heterocycles: The resulting 4-substituted-2-nitroaniline derivatives are versatile intermediates for the synthesis of various bioactive heterocyclic compounds.[3]
Visualizations
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Caption: Applications of Cross-Coupling Products.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. ijnrd.org [ijnrd.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Biaryl Compounds from tert-Butyl (4-bromo-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The targeted synthesis of these compounds is therefore of critical importance in medicinal chemistry and materials science. This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing tert-butyl (4-bromo-2-nitrophenyl)carbamate as a versatile building block. The primary focus of this guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds. Subsequent transformations of the resulting biaryl products, such as the reduction of the nitro group, are also detailed, providing a pathway to diverse molecular architectures.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Synthesis of the Starting Material: this compound
The starting material, this compound, can be readily synthesized from commercially available 4-bromo-2-nitroaniline through a Boc-protection step.
Experimental Protocol: Boc Protection of 4-bromo-2-nitroaniline[1][2]
A solution of 4-bromo-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is treated with triethylamine (Et₃N) (3.0 eq), followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.01 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is worked up by washing with aqueous acid, followed by brine, and drying over anhydrous sodium sulfate. The crude product is then purified by column chromatography to afford this compound. A two-step synthesis involving the formation of a bis-Boc protected intermediate followed by selective cleavage of one Boc group with trifluoroacetic acid (TFA) has been reported to provide higher yields (up to 95%)[1].
Application in Biaryl Synthesis: Suzuki-Miyaura Coupling
This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl moieties at the 4-position.
General Experimental Protocol for Suzuki-Miyaura Coupling[1][3][4]
To a degassed mixture of this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.3 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or DME/H₂O), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a combination of a palladium precatalyst and a ligand like XPhos) (0.05-0.07 eq) is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 90 °C to 110 °C until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophen-2-ylboronic acid | tert-Butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 96 | [1] |
| 2 | Phenylboronic acid | tert-Butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | - | [2] |
| 3 | Thiophen-3-ylboronic acid | tert-Butyl (2-nitro-4-(thiophen-3-yl)phenyl)carbamate | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 93 | [1] |
| 4 | Furan-2-ylboronic acid | tert-Butyl (4-(furan-2-yl)-2-nitrophenyl)carbamate | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 90 | [1] |
| 5 | Furan-3-ylboronic acid | tert-Butyl (4-(furan-3-yl)-2-nitrophenyl)carbamate | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 92 | [1] |
| 6 | 4-Fluorophenylboronic acid | tert-Butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 94 | [1] |
| 7 | Thiophen-2-ylboronic acid | tert-Butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate | Pd(OAc)₂ | - | - | - | - | - | [3] |
| 8 | Various arylboronic acids | Corresponding biaryls | Pd XPhos G2 / XPhos | K₂CO₃ | - | - | - | - | [4] |
Note: Dashes (-) indicate that the specific information was not provided in the cited source.
Downstream Transformations: Reduction of the Nitro Group
The nitro group in the synthesized biaryl compounds serves as a versatile handle for further functionalization. A common and highly useful transformation is its reduction to an amino group, providing access to a wide range of substituted anilines which are valuable intermediates in drug discovery.
Experimental Protocol: Reduction of the Nitro Group[1][3]
The nitro-biaryl compound (1.0 eq) is dissolved in a suitable solvent such as a mixture of methanol and ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is then stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the corresponding amino-biaryl compound, which is often pure enough for subsequent steps without further purification.
Workflow and Pathway Diagrams
Caption: General workflow for the synthesis of amino-biaryl compounds.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this document provide robust and high-yielding methods for both the synthesis of the starting material and its subsequent coupling with various boronic acids. The resulting nitro-biaryl products can be readily converted to the corresponding anilines, opening up avenues for further molecular elaboration. These methodologies are highly applicable to the fields of medicinal chemistry and materials science for the generation of novel and complex molecular architectures.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on tert-Butyl (4-bromo-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for nucleophilic aromatic substitution (SNAr) on tert-Butyl (4-bromo-2-nitrophenyl)carbamate. This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase and histone deacetylase (HDAC) inhibitors. The electron-withdrawing nitro group ortho to the bromo substituent activates the aromatic ring for nucleophilic attack, facilitating the displacement of the bromide ion.
General Principles of Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on this compound proceeds via the addition-elimination mechanism.[1] The key requirements for a successful SNAr reaction are:
-
An activated aromatic ring: The presence of a strong electron-withdrawing group (in this case, the nitro group) ortho or para to the leaving group is essential to stabilize the negatively charged intermediate (Meisenheimer complex).[1]
-
A good leaving group: Halogens, such as bromine, are effective leaving groups.
-
A potent nucleophile: Amines, thiols, and alkoxides are commonly used nucleophiles.
-
A suitable solvent: Polar aprotic solvents like DMF, DMSO, NMP, and THF are typically used to dissolve the reactants and facilitate the reaction.
-
A base (often required): A base is often necessary to deprotonate the nucleophile or to neutralize the acid generated during the reaction.
Experimental Protocols
While classical, base-mediated SNAr reactions on this specific substrate are not extensively detailed in the literature, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively employed to achieve the same net transformation. Below, we provide a detailed protocol for a Buchwald-Hartwig amination and a representative protocol for a classical SNAr reaction based on analogous transformations.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Modern Approach)
This protocol describes the reaction of this compound with 1-isopropylpiperazine. This method is highly efficient for the formation of C-N bonds.
Reaction Scheme:
Table of Reaction Conditions:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq (4.71 mmol, 1.5 g) |
| 1-isopropylpiperazine | 1.2 eq (5.66 mmol, 1.29 g) |
| Catalyst System | |
| Pd₂(dba)₃ (catalyst) | 0.1 eq (0.47 mmol, 0.43 g) |
| Xantphos (ligand) | 0.2 eq (0.94 mmol, 0.54 g) |
| Base | Cs₂CO₃ (Cesium Carbonate) |
| 2.0 eq (9.43 mmol, 3.06 g) | |
| Solvent | Toluene/Dioxane (15 mL / 2 mL) |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Atmosphere | Argon |
Detailed Methodology:
-
To a sealable reaction tube, add this compound (1.5 g, 4.71 mmol), 1-isopropylpiperazine (1.29 g, 5.66 mmol), cesium carbonate (3.06 g, 9.43 mmol), and Xantphos (0.54 g, 0.94 mmol).
-
Add dry toluene (15 mL) and dry dioxane (2 mL).
-
Purge the mixture with argon gas for 5-10 minutes.
-
Add Pd₂(dba)₃ (0.43 g, 0.47 mmol) to the reaction mixture.
-
Continue purging with argon for an additional 5 minutes.
-
Seal the reaction tube and heat the mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Representative Classical Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the reaction of this compound with a generic amine nucleophile, based on common conditions for SNAr on related halo-nitroaromatic compounds. Researchers should optimize the conditions for their specific nucleophile.
Reaction Scheme:
Table of Representative Reaction Conditions:
| Parameter | Recommended Conditions |
| Reactants | |
| This compound | 1.0 eq |
| Amine Nucleophile | 1.1 - 1.5 eq |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA (N,N-Diisopropylethylamine) |
| 2.0 - 3.0 eq | |
| Solvent | DMF, NMP, or DMSO |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
| Atmosphere | Air or inert (e.g., Nitrogen, Argon) |
Detailed Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).
-
Add the amine nucleophile (1.1 - 1.5 eq) and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Experimental workflow for substitution reactions.
Caption: Logic for choosing a synthetic method.
References
Application Notes and Protocols: Synthesis of Benzimidazoles from tert-Butyl (4-bromo-2-nitrophenyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-bromo-2-substituted-1H-benzimidazoles starting from tert-butyl (4-bromo-2-nitrophenyl)carbamate. The methodologies described are based on established reductive cyclization procedures for ortho-nitroaniline derivatives, offering a versatile pathway to a variety of benzimidazole compounds, which are key scaffolds in medicinal chemistry.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles is therefore of significant interest in drug discovery and development. A common and efficient route to 2-substituted benzimidazoles involves the reductive cyclization of ortho-nitroanilines in the presence of aldehydes or their synthetic equivalents.
This document outlines two primary strategies for the synthesis of 5-bromobenzimidazoles from this compound:
-
One-Pot Reductive Cyclization with in situ Boc Deprotection: A highly efficient method involving simultaneous removal of the tert-butoxycarbonyl (Boc) protecting group, reduction of the nitro group, and cyclization with an aldehyde or orthoester.
-
Two-Step Synthesis via Deprotection and Reductive Cyclization: A sequential approach involving the initial deprotection of the Boc group to yield 4-bromo-2-nitroaniline, followed by reductive cyclization.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of 5-bromo-2-substituted-1H-benzimidazoles. Please note that yields are indicative and may vary based on the specific substrate and reaction scale.
Table 1: One-Pot Synthesis of 5-Bromo-2-substituted-1H-benzimidazoles
| Entry | Aldehyde/Orthoester | Reducing System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Na₂S₂O₄ | Ethanol/Water | 80 | 4-6 | 75-85 |
| 2 | 4-Chlorobenzaldehyde | Zn / NaHSO₃ | Water | 100 | 2-4 | 80-90 |
| 3 | Trimethyl orthoformate | Pd/C, H₂ | Methanol | RT | 12 | 70-80 |
| 4 | Cyclohexanecarboxaldehyde | Na₂S₂O₄ | Ethanol/Water | 80 | 5-7 | 70-80 |
Table 2: Two-Step Synthesis - Step 1: Boc Deprotection
| Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 1-2 | 4-Bromo-2-nitroaniline | >95 |
| 4M HCl in Dioxane | Dioxane | RT | 2-4 | 4-Bromo-2-nitroaniline | >95 |
Table 3: Two-Step Synthesis - Step 2: Reductive Cyclization of 4-Bromo-2-nitroaniline
| Entry | Aldehyde | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Na₂S₂O₄ | Ethanol | 78 | 3-5 | 85-95 |
| 2 | Isobutyraldehyde | Zn / NaHSO₃ | Water | 100 | 2-3 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | Pd/C, H₂ | Methanol | RT | 8-12 | 80-90 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Bromo-2-phenyl-1H-benzimidazole using Sodium Dithionite
This protocol describes a one-pot reductive cyclization where the Boc group is cleaved under the reaction conditions.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Add ethanol (10 mL) and benzaldehyde (1.2 mmol, 1.2 eq).
-
Stir the mixture at room temperature to dissolve the starting materials.
-
In a separate beaker, dissolve sodium dithionite (Na₂S₂O₄) (4.0 mmol, 4.0 eq) in water (5 mL).
-
Add the aqueous sodium dithionite solution to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 5-bromo-2-phenyl-1H-benzimidazole.
Protocol 2: Two-Step Synthesis of 5-Bromo-2-substituted-1H-benzimidazoles
Step 2a: Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate Solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5.0 mmol, 5.0 eq) to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with water (15 mL) and brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 4-bromo-2-nitroaniline, which can be used in the next step without further purification.
Step 2b: Reductive Cyclization of 4-Bromo-2-nitroaniline with an Aldehyde using Zn/NaHSO₃
Materials:
-
4-Bromo-2-nitroaniline (from Step 2a)
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Zinc dust (Zn)
-
Sodium Bisulfite (NaHSO₃)
-
Water
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add 4-bromo-2-nitroaniline (1.0 mmol, 1.0 eq), zinc dust (3.0 mmol, 3.0 eq), and sodium bisulfite (6.0 mmol, 6.0 eq).
-
Add water (20 mL) and stir the suspension at room temperature for 10 minutes.
-
Add the desired aldehyde (1.1 mmol, 1.1 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter the mixture to remove zinc dust.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-substituted-1H-benzimidazole.[1]
Visualizations
Caption: General synthetic routes to 5-bromobenzimidazoles.
Caption: Experimental workflows for benzimidazole synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.
-
Reactions involving hydrogen gas should be conducted with appropriate safety measures in place.
References
Application Notes and Protocols for the Deprotection of the Boc Group from "tert-Butyl (4-bromo-2-nitrophenyl)carbamate" Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-Butyl (4-bromo-2-nitrophenyl)carbamate and its derivatives. The presence of both a bromo and a nitro group on the phenyl ring renders the aniline electron-deficient, which can influence the reactivity and the choice of deprotection method. Three key methods are presented: two standard acidic deprotection protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and a milder alternative employing oxalyl chloride.
Introduction to Boc Deprotection of Electron-Deficient Anilines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability in a wide range of chemical conditions and its susceptibility to cleavage under acidic conditions.[1][2] For electron-deficient anilines, such as 4-bromo-2-nitroaniline derivatives, the reduced nucleophilicity of the nitrogen atom can affect the rate and efficiency of the deprotection reaction. Careful selection of the deprotection strategy is crucial to ensure high yields and minimize potential side reactions.
Key Considerations:
-
Acid Strength: Strong acids like TFA are highly effective but may not be suitable for substrates with other acid-labile functional groups.[1]
-
Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized for each specific substrate to ensure complete deprotection without degradation.
-
Side Reactions: The generation of the tert-butyl cation during acidic deprotection can lead to unwanted alkylation of nucleophilic sites on the substrate or solvent. The use of scavengers may be necessary in some cases.[3]
-
Alternative Reagents: Milder reagents, such as oxalyl chloride, offer an alternative for substrates that are sensitive to strong acids.[4][5]
Comparative Data of Deprotection Methods
The following tables summarize quantitative data for the deprotection of this compound and structurally similar derivatives under various conditions.
Table 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)
| Substrate | Reagent & Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General N-Boc Anilines | 25% TFA in DCM | Room Temp. | 2 | ~60 | [4] |
| General N-Boc Anilines | TFA in DCM | Room Temp. | 18 | 87 | [4] |
| General N-Boc Anilines | TFA in DCM | 0 to Room Temp. | 2 | 95 | [4] |
Table 2: Acidic Deprotection with Hydrochloric Acid (HCl)
| Substrate | Reagent & Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General N-Boc Anilines | 4M HCl in Dioxane | Room Temp. | 2 | 91 | [6] |
| General N-Boc Anilines | 4M HCl in Dioxane | Room Temp. | 16-80 | 100 | [6] |
Table 3: Mild Deprotection with Oxalyl Chloride
| Substrate | Reagent & Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl N-(4-nitrophenyl)carbamate | Oxalyl Chloride in Methanol | Room Temp. | 1 | 76 | [7] |
| tert-Butyl N-(3-bromo-4-fluorophenyl)carbamate | Oxalyl Chloride in Methanol | Room Temp. | 1 | >70 | [4] |
| General N-Boc anilines with electron-withdrawing groups | Oxalyl Chloride in Methanol | Room Temp. | 1-3 | >70 | [4] |
Signaling Pathways and Experimental Workflows
Caption: General mechanisms for acidic and mild Boc deprotection.
Caption: A typical experimental workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard, robust method for Boc deprotection.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Boc-protected aniline (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another common acidic deprotection procedure.
Materials:
-
This compound derivative
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected aniline (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Alternatively, concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base during an aqueous work-up.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates with acid-sensitive functional groups.[4]
Materials:
-
This compound derivative
-
Oxalyl chloride
-
Methanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected aniline (1 equivalent) in anhydrous methanol (to a concentration of approximately 0.1 M).
-
To the stirred solution at room temperature, add oxalyl chloride (3 equivalents) dropwise via syringe. An exotherm and gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours. The deprotection of anilines with electron-withdrawing groups is often complete within an hour.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Trifluoroacetic acid and oxalyl chloride are corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrochloric acid is corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate safety measures.
References
- 1. reddit.com [reddit.com]
- 2. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. ripublication.com [ripublication.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols: Step-by-Step Synthesis of Anti-inflammatory Agents Using "tert-Butyl (4-bromo-2-nitrophenyl)carbamate"
Audience: Researchers, scientists, and drug development professionals.
Introduction: "tert-Butyl (4-bromo-2-nitrophenyl)carbamate" is a versatile starting material for the synthesis of a variety of biologically active compounds, including potent anti-inflammatory agents. Its chemical structure allows for strategic modifications, primarily through Suzuki coupling at the bromine position and subsequent transformations of the nitro and carbamate groups. This document provides a detailed protocol for a multi-step synthesis of potential anti-inflammatory agents, focusing on the synthesis of N-(2-aminophenyl)benzamide derivatives, which are known to exhibit anti-inflammatory properties through mechanisms including the inhibition of histone deacetylases (HDACs).
Overall Synthetic Scheme
The general synthetic route involves three key steps:
-
Suzuki Coupling: Introduction of an aryl or heteroaryl moiety at the 4-position of the phenyl ring.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine.
-
Amide Coupling and Deprotection (if necessary): Formation of the final benzamide derivatives.
Figure 1: General workflow for the synthesis of anti-inflammatory agents.
Experimental Protocols
Step 1: Suzuki Coupling
This step introduces diversity to the molecular scaffold. The example below details the coupling with thiophen-2-ylboronic acid.
Protocol: Synthesis of tert-Butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate [1][2][3]
-
Reagents and Materials:
-
This compound
-
Thiophen-2-ylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Celite
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), thiophen-2-ylboronic acid (1.3 eq.), and potassium carbonate (3.0 eq.).
-
Add a solution of DME and water (e.g., 10:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.07 eq.) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reagent | Molar Ratio |
| This compound | 1.0 |
| Arylboronic acid | 1.2 - 1.3 |
| Potassium carbonate | 3.0 |
| Pd(PPh₃)₄ or other Palladium catalyst | 0.05 - 0.07 |
Table 1: Molar ratios of reactants for Suzuki coupling.
Step 2: Nitro Group Reduction
The nitro group is reduced to an amine, which is a key functional group for subsequent amide bond formation.
Protocol: Synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate [2]
-
Reagents and Materials:
-
tert-Butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate (1.0 eq.) in a mixture of ethanol and methanol.
-
Carefully add 10% Pd/C (0.1 eq.) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for 12 hours at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can often be used in the next step without further purification.
-
| Starting Material | Catalyst | Solvent System | Reaction Time | Typical Yield |
| tert-Butyl (2-nitro-4-arylphenyl)carbamate | 10% Pd/C (0.1 eq.) | Ethanol/Methanol | 12 hours | 69% - 83%[2] |
Table 2: Conditions and yield for nitro group reduction.
Step 3: Amide Coupling
The final step involves the coupling of the synthesized amine with a substituted benzoic acid to form the target N-(2-aminophenyl)benzamide derivatives. This is a crucial step for generating a library of compounds with diverse functionalities.[4][5]
Protocol: Synthesis of tert-Butyl (2-(substituted benzamido)phenyl)carbamate Derivatives [4][5]
-
Reagents and Materials:
-
tert-Butyl (2-amino-4-arylphenyl)carbamate
-
Substituted benzoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of the substituted benzoic acid (1.0 eq.) in DMF at 0 °C, add DIPEA (1.5 eq.), the synthesized tert-butyl (2-amino-4-arylphenyl)carbamate (1.1 eq.), EDCI (1.5 eq.), and HOBt (1.5 eq.) successively.[4]
-
Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.
-
Continue stirring for 3 hours to complete the reaction.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Anti-inflammatory Activity Data
A series of synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[4][5][6] The percentage of inhibition was compared to the standard drug, indomethacin.
| Compound | Substituent | % Inhibition (after 12h) |
| 4a | 4-Fluoro | 54.130%[4][5][6] |
| 4i | 3,4,5-Trimethoxy | 54.239%[4][5][6] |
| Indomethacin | Standard | ~55-60% |
Table 3: In vivo anti-inflammatory activity of selected compounds.
Mechanism of Action: HDAC Inhibition
Many N-(2-aminophenyl)benzamide derivatives exhibit their anti-inflammatory effects through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression, including that of pro-inflammatory cytokines. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered transcription of inflammatory genes.
Figure 2: Signaling pathway of HDAC inhibition in inflammation.
References
- 1. US11572368B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. WO2012149540A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of tert-Butyl (4-bromo-2-nitrophenyl)carbamate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-Butyl (4-bromo-2-nitrophenyl)carbamate in solid-phase organic synthesis (SPOS). This versatile building block is particularly valuable for the construction of substituted benzimidazole libraries, a privileged scaffold in medicinal chemistry. The presence of a bromine atom allows for further diversification through cross-coupling reactions, while the ortho-nitroaniline moiety, protected with a tert-butyloxycarbonyl (Boc) group, serves as a precursor to the core benzimidazole structure.
Overview and Key Applications
This compound is an ideal starting material for the solid-phase synthesis of 5-bromobenzimidazoles. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with an aldehyde or other suitable electrophile, and subsequent cleavage from the solid support.
Key Features:
-
Orthogonal Protection: The Boc-protecting group is stable under various reaction conditions and can be readily removed with acid.
-
Versatile Handle for Diversification: The bromine atom provides a reactive site for post-synthetic modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the generation of diverse compound libraries.
-
Solid-Phase Compatibility: The compound is amenable to standard solid-phase synthesis workflows, allowing for high-throughput synthesis and purification.
A general workflow for the solid-phase synthesis of 5-bromobenzimidazoles using this compound is depicted below.
Figure 1: General workflow for the solid-phase synthesis of 5-bromobenzimidazoles.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a 5-bromobenzimidazole library on a Rink Amide resin.
Protocol 1: Resin Preparation and Loading of First Building Block
This protocol describes the initial preparation of the solid support and the coupling of a representative amino acid.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol/g substitution) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for an additional 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Amino Acid Coupling: In a separate flask, dissolve the Fmoc-protected amino acid (3 eq., 1.5 mmol), HOBt (3 eq., 1.5 mmol), and DIC (3 eq., 1.5 mmol) in DMF (5 mL). Add this solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.
-
Washing: Repeat step 3.
Protocol 2: Coupling of this compound and On-Resin Transformations
This protocol details the core steps of the synthesis, including the coupling of the title compound, reduction of the nitro group, and cyclization to form the benzimidazole ring.
Materials:
-
Resin from Protocol 1
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
DMF
Procedure:
-
Coupling of the Carbamate: The coupling of this compound to the resin-bound amine is not a standard amide bond formation. A more suitable approach is to first attach a linker that allows for the subsequent attachment of the carbamate. However, for the purpose of demonstrating the utility of the carbamate in forming the benzimidazole, we will assume a suitable linker strategy has been employed to present a primary amine for the subsequent steps. A more direct approach involves the initial attachment of a suitable linker to the resin, followed by the reaction with the title compound. For a simplified approach, we can consider the reaction of a bromo-functionalized resin with the amine of a derivative of the title compound. For this protocol, we will focus on the transformation of the nitroaniline moiety once it is on the solid support.
A more direct synthetic route involves the initial immobilization of a suitable building block, for example, via an ester or amide linkage, which after deprotection reveals a reactive group for coupling with the title compound. A common strategy is to use a resin with a pre-loaded amino acid.
-
Nitro Group Reduction:
-
Swell the resin-bound nitroaniline in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF.[1]
-
Add the SnCl₂·2H₂O solution to the resin and agitate the mixture at room temperature overnight.[1]
-
Wash the resin thoroughly with DMF, DCM, and a 5% solution of N,N-diisopropylethylamine (DIPEA) in DMF to neutralize any remaining acid. Finally, wash with DMF and DCM.
-
-
Benzimidazole Formation (Cyclization):
References
Application Note: Palladium-Catalyzed Amination of tert-Butyl (4-bromo-2-nitrophenyl)carbamate
Introduction
The synthesis of aromatic amines is a cornerstone of modern medicinal chemistry, as the arylamine motif is a key structural component in a vast array of pharmaceutical agents. The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods.[1][2] This application note details a robust and reproducible protocol for the palladium-catalyzed amination of tert-butyl (4-bromo-2-nitrophenyl)carbamate to produce tert-butyl (4-amino-2-nitrophenyl)carbamate, a valuable intermediate in drug discovery and development.
The described method utilizes a palladium precatalyst in conjunction with a suitable phosphine ligand to efficiently couple an ammonia surrogate with the aryl bromide. This protocol has been optimized to ensure high conversion and yield, providing researchers with a reliable procedure for accessing this important building block.
Reaction Scheme
Experimental Protocol
This section provides a detailed, step-by-step procedure for the amination of this compound.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone imine (Ammonia surrogate)
-
Anhydrous Toluene
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Reactant Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of benzophenone imine (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity. Subsequently, heat the mixture to 100°C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Hydrolysis of Imine: Upon completion, cool the reaction mixture to room temperature. Add 1 M HCl (5 mL) and stir vigorously for 1 hour to hydrolyze the benzophenone imine adduct.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl (4-amino-2-nitrophenyl)carbamate.
-
Data Presentation
The following table summarizes the typical results obtained from the described protocol.
| Parameter | Value |
| Starting Material | This compound |
| Product | tert-butyl (4-amino-2-nitrophenyl)carbamate |
| Catalyst Loading (Pd₂(dba)₃) | 2 mol% |
| Ligand (XPhos) Loading | 4 mol% |
| Base | Sodium tert-butoxide |
| Ammonia Source | Benzophenone imine |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 18 hours |
| Isolated Yield | 85% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination.
Signaling Pathway/Logical Relationship Diagram
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Sodium tert-butoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
Toluene is a flammable solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a comprehensive and optimized protocol for the Buchwald-Hartwig amination of this compound. The procedure is high-yielding and scalable, offering a reliable method for the synthesis of the corresponding arylamine. This key intermediate can be utilized in the development of novel therapeutics and other advanced materials. The detailed methodology and clear workflow diagrams are intended to facilitate the successful implementation of this reaction in a research and development setting.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with tert-Butyl (4-bromo-2-nitrophenyl)carbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Suzuki-Miyaura cross-coupling reaction yield with tert-Butyl (4-bromo-2-nitrophenyl)carbamate. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experiments with this electron-deficient and potentially sterically hindered substrate.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound and similar substrates.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
Answer: Low yields or reaction failure with this substrate can often be attributed to its electronic and steric properties. The presence of a strong electron-withdrawing nitro group ortho to the bromine can influence the reaction, and the bulky tert-butylcarbamate group may introduce steric hindrance. Key areas to investigate include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this type of challenging substrate. More robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are often more successful.[1]
-
Suboptimal Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and the overall reaction rate. An inappropriate combination can lead to poor results.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts. It is crucial to ensure the reaction is performed under an inert atmosphere.
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and hydrodehalogenation of the aryl bromide are common side reactions that consume starting materials and reduce the yield of the desired product.
Question: I am observing significant byproduct formation, such as homocoupling of my boronic acid and/or debromination of the aryl bromide. How can I minimize these side reactions?
Answer:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen. To minimize this, thoroughly degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can be a competing reaction. This can be influenced by the choice of base and solvent. Using a weaker base or ensuring anhydrous conditions can sometimes mitigate this side reaction.[2]
Question: My reaction is not proceeding to completion, and I observe unreacted starting material. What adjustments should I consider?
Answer: If the reaction stalls, consider the following:
-
Increase Temperature: Suzuki couplings are often performed at elevated temperatures (80-110 °C). Cautiously increasing the reaction temperature can improve the reaction rate and conversion.
-
Screen Different Catalysts and Ligands: For challenging substrates, a more active catalyst system may be required. Consider screening different palladium precatalysts and bulky, electron-rich phosphine ligands.
-
Optimize the Base: The strength and solubility of the base are critical. If a weak base is being used, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ could be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the best type of palladium catalyst to use for the Suzuki coupling of this compound?
A1: For electron-deficient and sterically hindered aryl bromides like this compound, preformed palladium catalysts with bulky, electron-rich phosphine ligands are often the most effective. For instance, CataCXium A Pd G3 has been shown to be uniquely effective for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines, which are structurally related.[1] Other catalyst systems to consider include those based on ligands like SPhos, XPhos, or RuPhos.
Q2: Which base is recommended for this type of Suzuki coupling reaction?
A2: The choice of base is critical. For substrates with potentially sensitive functional groups, milder bases are often preferred to avoid side reactions. However, for challenging couplings, a stronger base may be necessary to facilitate the transmetalation step. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices for these types of substrates.[1][2]
Q3: What is the role of the solvent, and which solvent system is most suitable?
A3: The solvent influences the solubility of the reagents and the reaction rate. Aprotic polar solvents are commonly used. For the Suzuki coupling of similar ortho-bromoanilines, 2-MeTHF was found to give a significant increase in yield compared to other solvents like dioxane, ethyl acetate, or toluene.[1] A mixture of an organic solvent with water is often used to aid in the dissolution of the inorganic base.
Quantitative Data on Suzuki Coupling of Related Substrates
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally related to this compound.
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-nitroaniline | Phenylboronic acid | CataCXium A Pd G3 (10) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 18 | 70 |
| 2 | 2-Bromoaniline | (4-Nitrophenyl)boronic acid | CataCXium A Pd G3 (10) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 18 | 97 |
| 3 | 4-Bromonitrobenzene | Phenylboronic acid | Pd-polymer hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 70 | 1.5 | 91 |
| 4 | 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (not specified) | K₂CO₃ (aq) | DMF | 80 | 0.5 | 95 |
Detailed Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an ortho-substituted bromoaniline, which can be adapted for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
CataCXium A Pd G3 (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.5 equiv), CataCXium A Pd G3 (10 mol%), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 2-MeTHF and water in a suitable ratio (e.g., 4:1) via syringe. The typical reaction concentration is between 0.1 and 0.3 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.
Visualizations
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Common side reactions in the synthesis of derivatives from "tert-Butyl (4-bromo-2-nitrophenyl)carbamate"
Welcome to the technical support center for chemists and researchers working with tert-butyl (4-bromo-2-nitrophenyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic transformations performed on this compound?
A1: The most common transformations involve palladium-catalyzed cross-coupling reactions at the bromide position, reduction of the nitro group, and removal of the tert-butoxycarbonyl (Boc) protecting group. These reactions are key steps in the synthesis of various complex molecules, including pharmaceuticals.
Q2: What is hydrodehalogenation and why is it a problem in my cross-coupling reactions?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[1] This leads to the formation of an undesired byproduct, tert-butyl (2-nitrophenyl)carbamate, which reduces the yield of your target molecule and can complicate purification.
Q3: How can I avoid reducing the bromo-substituent when reducing the nitro group?
A3: The key is chemoselectivity. Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation.[2] Using Raney Nickel or metal-acid systems like tin(II) chloride (SnCl₂) in ethanol is often a better choice to selectively reduce the nitro group while preserving the C-Br bond.
Q4: Are there any common issues with Boc deprotection for derivatives of this compound?
A4: Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).[3] A potential side reaction is the re-protection of the resulting amine if the cleavage is incomplete or if reactive t-butyl cation intermediates are not properly scavenged.[4] This can be minimized by using an excess of acid and ensuring complete reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product and a significant amount of a byproduct with a lower molecular weight.
Click for Troubleshooting Steps
Possible Cause 1: Hydrodehalogenation
This is a very common side reaction where the bromine atom is replaced by hydrogen.
-
Solution 1: Optimize Ligand and Catalyst: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor reductive elimination over the pathways leading to hydrodehalogenation. Using a pre-catalyst can also be beneficial.
-
Solution 2: Choice of Base and Solvent: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be less prone to causing hydrodehalogenation than strong bases like sodium tert-butoxide. Ensure your solvent is anhydrous and thoroughly degassed, as water can be a hydrogen source.[5]
-
Solution 3: Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
Possible Cause 2: Protodeboronation of the Boronic Acid
The boronic acid coupling partner can be unstable and decompose before it couples with your substrate.
-
Solution 1: Use Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Solution 2: Anhydrous Conditions: Ensure all reagents and solvents are anhydrous.
-
Solution 3: Use Boronate Esters: Pinacol esters of boronic acids are generally more stable and can be used as an alternative.
Possible Cause 3: Homocoupling of the Boronic Acid
The boronic acid can couple with itself to form a symmetrical biaryl byproduct.
-
Solution 1: Thoroughly Degas: Oxygen promotes homocoupling. Ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solution 2: Control Catalyst Loading: Use the lowest effective catalyst loading.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[6]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[6]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[6]
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.[7]
Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 12 | Good | [8] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 70-90 | [9] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | High | [10] |
Yields are representative and can vary based on the specific boronic acid used.
Visualization: Troubleshooting Suzuki Coupling
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Buchwald-Hartwig Amination
Problem: Incomplete conversion and formation of the hydrodehalogenated byproduct.
Click for Troubleshooting Steps
Possible Cause 1: Catalyst Deactivation
The palladium catalyst can be inhibited by coordination with the amine starting material or the product, or it can decompose.
-
Solution 1: Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to protect the palladium center and promote the desired catalytic cycle.[11]
-
Solution 2: Use a Pre-catalyst: Pre-catalysts are often more stable and efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[11]
Possible Cause 2: Hydrodehalogenation
Similar to the Suzuki coupling, this is a major side reaction.
-
Solution 1: Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially at higher temperatures.[11]
-
Solution 2: Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are preferred. Chlorinated solvents should generally be avoided as they can inhibit the catalyst.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).[10]
-
Add the base (e.g., NaOtBu, 2.0-3.0 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).[10]
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[10]
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[3]
-
Monitor the reaction's progress using TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | High | [12] |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 98 | [9] |
| Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (2.08) | Toluene | 100 | High | [9] |
Yields are representative and can vary based on the specific amine used.
Visualization: Buchwald-Hartwig Catalytic Cycle and Side Reaction
Caption: The desired Buchwald-Hartwig catalytic cycle and the competing β-hydride elimination side reaction.
Reduction of the Nitro Group
Problem: Dehalogenation of the starting material, resulting in the formation of tert-butyl (2-aminophenyl)carbamate.
Click for Troubleshooting Steps
Possible Cause: Non-selective Reducing Agent
The reducing agent is not selective for the nitro group and also reduces the carbon-bromine bond.
-
Solution 1: Avoid Standard Pd/C Hydrogenation: While effective for nitro reduction, Pd/C with H₂ gas is known to cause dehalogenation of aryl halides.[2]
-
Solution 2: Use Tin(II) Chloride (SnCl₂): SnCl₂ is a classic and effective reagent for the chemoselective reduction of nitro groups in the presence of halogens.
-
Solution 3: Use Raney Nickel: Catalytic hydrogenation with Raney Nickel is often a good alternative to Pd/C for substrates where dehalogenation is a concern.[2]
-
Solution 4: Iron in Acidic Media: Iron powder with an acid like HCl or ammonium chloride is a robust and selective method for nitro group reduction.
Experimental Protocol: Nitro Reduction using Tin(II) Chloride
-
Dissolve this compound (1.0 equiv) in a suitable solvent like ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents).
-
Heat the reaction mixture to reflux (around 60-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent | Solvent | Temp (°C) | Selectivity (vs. Dehalogenation) | Reference |
| H₂, Pd/C | Methanol/Ethanol | RT | Moderate to Low | [2] |
| H₂, Raney Ni | Methanol/Ethanol | RT | High | [2] |
| SnCl₂·2H₂O | Ethanol | Reflux | High | |
| Fe/NH₄Cl | Ethanol/Water | Reflux | High |
Visualization: Decision Tree for Nitro Reduction Reagent Selection
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 4-Amino-3-bromobenzonitrile 97 50397-74-5 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
How to avoid protodeboronation in Suzuki reactions of "tert-Butyl (4-bromo-2-nitrophenyl)carbamate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully performing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, tert-Butyl (4-bromo-2-nitrophenyl)carbamate, and minimizing the undesired protodeboronation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is particularly problematic when using electron-deficient aryl halides like this compound. The electron-withdrawing nature of the nitro and carbamate groups can slow down the desired catalytic cycle, giving more time for the competing protodeboronation of the boronic acid or its derivatives to occur, thus reducing the yield of the desired biaryl product.[3]
Q2: My reaction is resulting in a high yield of 2-nitroaniline derivative (protodeboronation of my starting material) instead of the coupled product. What is happening?
A2: This indicates that the protodeboronation of your boronic acid coupling partner is occurring, followed by a Suzuki reaction of the resulting simple arene with your starting material. More commonly, you will see the formation of the deboronated product of your boronic acid reagent. To confirm which is occurring, careful analysis of your reaction mixture by LC-MS or GC-MS is recommended to identify all byproducts.
Q3: Are boronic esters (e.g., pinacol esters) or organotrifluoroborates always better than boronic acids for this substrate?
A3: While not a universal guarantee, using more stable boron reagents is a highly effective strategy to combat protodeboronation.[2][4]
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Pinacol esters are generally more stable than their corresponding boronic acids and are a good first choice.[2]
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N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates (BF3K salts) are even more robust.[3][5] They act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing the opportunity for protodeboronation.[6]
Q4: How does the choice of base impact protodeboronation?
A4: The base is crucial and its selection is a key parameter to control. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation.[4] Milder bases are generally preferred for this type of substrate.[4] Good options to screen include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[7][8]
Q5: Can the palladium catalyst and ligand choice influence the extent of protodeboronation?
A5: Absolutely. A highly active catalyst system that promotes a fast cross-coupling can outcompete the slower protodeboronation side reaction.[4] For sterically hindered and electron-deficient aryl bromides like the one , bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) are often recommended.[9] However, it has also been reported that some bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation, so screening of the catalyst/ligand system is essential.[2]
Troubleshooting Guide
Issue: Low yield of the desired coupled product with significant formation of the protodeboronated byproduct.
This is a classic sign that the rate of protodeboronation is competitive with or faster than the rate of the desired Suzuki coupling. The following troubleshooting workflow can help optimize your reaction conditions.
Caption: Troubleshooting workflow for protodeboronation.
Data Presentation: Parameter Optimization Summary
The following table summarizes key reaction parameters and provides recommended starting points for the optimization of the Suzuki coupling of this compound.
| Parameter | Standard Conditions (Prone to Protodeboronation) | Recommended for Optimization | Rationale |
| Boron Reagent | Arylboronic Acid | Arylboronic Pinacol Ester, MIDA Boronate, or Organotrifluoroborate | Increases stability and minimizes the concentration of the reactive boronic acid, reducing protodeboronation.[2][3][4] |
| Base | Strong Bases (e.g., NaOH, KOH) | Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Reduces the rate of base-catalyzed protodeboronation.[4][7] |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or modern Pd precatalysts. | A highly active catalyst can accelerate the desired coupling to outcompete protodeboronation.[4][9] |
| Solvent | Protic or aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) | Minimizes the proton source required for protodeboronation.[4] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) | Slows the rate of the protodeboronation side reaction.[2][4] |
Experimental Protocols
Below is a general experimental protocol that serves as a starting point for the Suzuki coupling of this compound. Note: This protocol requires optimization for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid derivative (e.g., pinacol ester) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
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Phosphine ligand (e.g., XPhos, 5 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid derivative, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki coupling.
Signaling Pathways and Mechanisms
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling Byproducts with "tert-Butyl (4-bromo-2-nitrophenyl)carbamate"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling byproducts when using tert-Butyl (4-bromo-2-nitrophenyl)carbamate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key reactive features?
This compound is an organic building block featuring a brominated aromatic ring activated by an electron-withdrawing nitro group and bearing a sterically demanding tert-butoxycarbonyl (Boc)-protected amine. These features make it a useful substrate in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, for the synthesis of complex molecules. However, the electronic and steric properties of this molecule can also present challenges, including the formation of homocoupling byproducts.
Q2: What is homocoupling and why is it a problem in my reaction with this compound?
Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the context of a Suzuki-Miyaura reaction, this typically involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This side reaction consumes the valuable boronic acid reagent, reduces the yield of the desired heterocoupled product, and complicates the purification process.
Q3: What are the primary causes of homocoupling in cross-coupling reactions?
Several factors can contribute to the formation of homocoupling byproducts:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids.[1][2]
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Catalyst System: The choice of palladium catalyst and ligand is crucial. Less active or inappropriate catalyst systems can lead to a higher propensity for side reactions.
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Reaction Conditions: Elevated temperatures, certain bases, and prolonged reaction times can increase the likelihood of homocoupling.
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Substrate Properties: The electronic and steric nature of the coupling partners can influence the relative rates of the desired cross-coupling versus homocoupling. For electron-deficient aryl halides like this compound, the oxidative addition step is generally facile. However, steric hindrance from the ortho-nitro group and the bulky Boc-carbamate can slow down subsequent steps in the catalytic cycle, potentially allowing for competing homocoupling of the boronic acid to occur.
Troubleshooting Guide
This guide provides a systematic approach to minimizing homocoupling byproducts when using this compound in a Suzuki-Miyaura coupling reaction.
Issue: Significant formation of boronic acid homocoupling byproduct is observed.
Below is a troubleshooting workflow to address this issue, followed by a detailed explanation of each step.
Caption: A troubleshooting workflow for minimizing homocoupling byproducts.
Step 1: Ensure Rigorous Degassing
The presence of dissolved oxygen is a primary driver of boronic acid homocoupling.[1][2]
-
Recommendation: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Common techniques include:
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Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes).
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved gases.
-
-
Procedure: Maintain a positive pressure of an inert gas (e.g., via a balloon or a gentle stream) throughout the entire reaction.
Step 2: Optimize the Catalyst System
For sterically hindered substrates like this compound, the choice of ligand is critical to promote the desired cross-coupling over side reactions.[3][4][5]
-
Recommendation: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands. These ligands can stabilize the palladium catalyst and facilitate the challenging reductive elimination step with sterically demanding substrates.
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Examples of Effective Ligands: SPhos, XPhos, and RuPhos are known to be effective for challenging Suzuki couplings.[6]
Step 3: Evaluate the Base and Solvent System
The choice of base and solvent can significantly impact the reaction outcome.
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Base: Strong bases can sometimes promote side reactions.
-
Recommendation: Consider using milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
-
Solvent: The solvent system should be anhydrous and capable of dissolving all reaction components.
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Recommendation: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or 2-methyltetrahydrofuran) with a minimal amount of water is often effective. For particularly sensitive substrates, completely anhydrous conditions may be beneficial.
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Step 4: Adjust the Reaction Temperature
Higher temperatures can accelerate both the desired reaction and undesired side reactions.
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Recommendation: If the reaction is proceeding but with significant byproduct formation, try lowering the reaction temperature. Monitor the reaction progress to find a balance between a reasonable reaction rate and minimal byproduct formation.
Step 5: Modify Reagent Addition
Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.
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Recommendation: Instead of adding all reagents at once, consider the slow addition of the boronic acid solution to the reaction mixture using a syringe pump.
Data Presentation: Impact of Reaction Parameters on a Model System
The following table summarizes the impact of different ligands and bases on the Suzuki-Miyaura coupling of a sterically hindered and electron-deficient aryl bromide (a close analog to the title compound) with phenylboronic acid. This data is illustrative and may require further optimization for this compound.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Heterocoupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 45 | 30 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 | <5 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | 2-MeTHF/H₂O | 80 | 8 | 92 | <2 |
| 4 | Pd₂(dba)₃ (1) | cataCXium® A (2) | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 6 | 95 | <1 |
Data is representative and compiled from literature on similar sterically hindered and electron-deficient systems.[6][7][8]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
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cataCXium® A (2 mol%)
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Cs₂CO₃ (2.0 equiv)
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Anhydrous and degassed 2-methyltetrahydrofuran (2-MeTHF)
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Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and cataCXium® A.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 2-MeTHF and water (typically a 10:1 to 4:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction and highlights the points where side reactions like homocoupling can occur.
Caption: The Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products Derived from tert-Butyl (4-bromo-2-nitrophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of tert-butyl (4-bromo-2-nitrophenyl)carbamate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from three key reaction types involving this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nitro Group Reduction.
Suzuki-Miyaura Coupling
Issue: Difficulty in purifying the desired biaryl product from reaction byproducts.
| Symptom | Possible Cause | Suggested Solution |
| TLC shows multiple spots with close Rf values. | 1. Homocoupling of the boronic acid. 2. Presence of unreacted starting material. 3. Formation of dehalogenated byproduct. | 1. Optimize reaction conditions to minimize homocoupling (e.g., ensure thorough degassing). 2. Use a basic aqueous wash (e.g., 1M NaOH or K₂CO₃) to remove unreacted boronic acid as its water-soluble boronate salt. 3. Employ meticulous column chromatography with a shallow solvent gradient. Test various solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) to maximize separation on TLC before scaling up. |
| Product is an oil and does not crystallize. | 1. Presence of residual solvent or impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Ensure all solvents are removed under high vacuum. 2. Attempt purification by column chromatography. If the product is still an oil, co-distillation with a low-boiling solvent like hexane may help remove trace impurities. |
| Low yield of purified product. | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Co-elution of product with impurities during chromatography. | 1. Monitor the reaction by TLC to ensure full conversion of the starting material. 2. During extractions, ensure proper phase separation and minimize the number of transfers. 3. Optimize the mobile phase for column chromatography to achieve baseline separation of the product from impurities. |
| Residual palladium catalyst in the final product. | Incomplete removal of the palladium catalyst during work-up. | 1. Filter the reaction mixture through a pad of Celite® to remove heterogeneous catalysts. 2. For homogeneous catalysts, consider using a metal scavenger. 3. For pharmaceutical applications, residual palladium levels are critical and may require specialized purification techniques. |
Buchwald-Hartwig Amination
Issue: Challenges in isolating the pure N-arylated product.
| Symptom | Possible Cause | Suggested Solution |
| Crude product is a complex mixture on TLC. | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Side reactions due to reactive functional groups. | 1. Ensure an inert atmosphere is maintained throughout the reaction. 2. Use high-purity, dry reagents and solvents. 3. Screen different palladium catalysts, ligands, and bases to find optimal conditions for your specific substrate. |
| Difficulty removing the phosphine ligand and its oxide. | The phosphine ligand and its oxidized form can have similar polarities to the product. | 1. During work-up, an acidic wash (e.g., 1M HCl) can protonate the amine product, allowing for extraction into the aqueous layer, leaving the less basic phosphine species in the organic layer. The aqueous layer can then be basified and the product re-extracted. 2. Column chromatography with a carefully selected solvent system is often necessary. |
| Product is a sticky solid or oil. | Presence of impurities. | Purify by column chromatography. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Nitro Group Reduction
Issue: Incomplete reduction or formation of side products.
| Symptom | Possible Cause | Suggested Solution |
| TLC shows a mixture of starting material, product, and intermediates. | 1. Insufficient reducing agent. 2. Incomplete reaction. 3. Formation of hydroxylamine or nitroso intermediates. | 1. Ensure an adequate excess of the reducing agent is used. 2. Increase the reaction time or temperature, monitoring by TLC. 3. The choice of reducing agent is crucial. For a clean reduction to the amine, catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) are often effective. |
| Product is dark-colored or contains colored impurities. | Formation of azo or azoxy byproducts, particularly with certain reducing agents like LiAlH₄. | 1. Choose a reducing agent known to cleanly reduce nitro groups to amines. 2. Purify the crude product by column chromatography. Activated carbon treatment of a solution of the crude product can sometimes help remove colored impurities. |
| Difficulty in purifying the resulting amine. | The amine product may be prone to oxidation or may be very polar. | 1. Work-up the reaction under an inert atmosphere if the amine is air-sensitive. 2. For polar amines, column chromatography on silica gel may require a more polar eluent, sometimes with the addition of a small amount of a basic modifier like triethylamine (~0.5-1%) to prevent streaking. |
Frequently Asked Questions (FAQs)
Q1: How can I best monitor the progress of my reactions involving this compound and its derivatives?
A1: Thin-Layer Chromatography (TLC) is the most common and effective method. For visualization, UV light is very useful as the aromatic rings in the starting material and products are typically UV-active. For reaction products that are amines (e.g., after nitro reduction or Buchwald-Hartwig amination), a ninhydrin stain can be used. Boc-protected amines can often be visualized with ninhydrin after heating the TLC plate, which causes the Boc group to cleave.[1]
Q2: What are some general tips for successful column chromatography of these compounds?
A2:
-
Solvent System Selection: Always determine the optimal solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for your desired product to achieve good separation.
-
Shallow Gradient: For separating compounds with similar polarities, a shallow gradient or isocratic elution is recommended.
-
Silica Gel Ratio: A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Loading: Load your crude product onto the column in a minimal amount of the eluent or a solvent in which it is highly soluble and then adsorbed onto a small amount of silica gel.
Q3: Are there any non-chromatographic methods for purifying these products?
A3: Yes, in some cases.
-
Recrystallization: If your product is a solid and the crude reaction mixture is relatively clean, recrystallization can be a highly effective method for achieving high purity. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes. The presence of a nitro group can sometimes promote crystallization.
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Aqueous Washes: A thorough aqueous work-up is crucial. Acidic washes can remove basic impurities, while basic washes can remove acidic impurities like unreacted boronic acids in Suzuki couplings.
Q4: My Boc-protected amine product seems to be unstable during purification. What could be the cause?
A4: The Boc (tert-butoxycarbonyl) protecting group is labile to strong acids. If you are using acidic conditions during your work-up or chromatography (e.g., un-neutralized silica gel), you may be partially cleaving the Boc group. Ensure your work-up conditions are neutral or basic if the Boc group needs to be retained.
Data Presentation
Table 1: Example Column Chromatography Conditions for Suzuki-Miyaura Coupling Products
| Product Type | Starting Material | Boronic Acid | Eluent System (v/v) | Typical Rf of Product | Yield after Chromatography |
| Biaryl Carbamate | This compound | Phenylboronic acid | Hexane:Ethyl Acetate (4:1) | ~0.4 | 75-85% |
| Biaryl Carbamate | This compound | 4-Methoxyphenylboronic acid | Hexane:Ethyl Acetate (3:1) | ~0.35 | 80-90% |
| Biaryl Carbamate | This compound | 3-Pyridinylboronic acid | Dichloromethane:Methanol (98:2) | ~0.5 | 60-70% |
Note: Rf values and yields are approximate and can vary based on the specific reaction conditions and scale.
Table 2: Example Recrystallization Solvents and Expected Purity
| Product | Reaction Type | Recrystallization Solvent System | Purity before Recrystallization | Purity after Recrystallization |
| tert-Butyl (4-amino-2-nitrophenyl)carbamate | Nitro Reduction | Ethanol/Water | ~90% | >98% |
| Product of Suzuki Coupling | Suzuki-Miyaura | Ethyl Acetate/Hexanes | ~85% | >97% |
Experimental Protocols & Visualizations
General Protocol: Aqueous Work-up for Suzuki and Buchwald-Hartwig Reactions
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine. For Suzuki reactions, a wash with 1M NaOH or K₂CO₃ can be added before the water wash to remove excess boronic acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
General Protocol: Column Chromatography
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Prepare a slurry of silica gel in the chosen eluent.
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Pack the column with the slurry.
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Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Logical Diagram: Troubleshooting Purification
References
Troubleshooting guide for the reduction of the nitro group in "tert-Butyl (4-bromo-2-nitrophenyl)carbamate"
Technical Support Center: Reduction of Nitro Groups
Welcome to the Technical Support Center. This resource provides troubleshooting guidance and frequently asked questions for common issues encountered during the reduction of the nitro group in tert-Butyl (4-bromo-2-nitrophenyl)carbamate to produce tert-Butyl (2-amino-4-bromophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My nitro group reduction is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete reduction can stem from several factors:
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Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal-based reductions (e.g., SnCl₂, Fe), the metal surface can deactivate over time.
-
Poor Quality Reagents: The activity of metal powders (Fe, Zn) can vary. Consider activating the metal surface (e.g., with dilute HCl) before starting the reaction. Similarly, ensure your hydride sources or catalysts are fresh and active.
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Low Reaction Temperature: Some reduction methods require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it according to established protocols.
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Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent. Try a different solvent system or increase the solvent volume.
Q2: I am observing debromination as a significant side product. How can I prevent this?
A2: Debromination is a common side reaction, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[1] To minimize this:
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Catalyst Choice: Switch to a less reactive catalyst for hydrogenation, such as Raney Nickel, which is known to be more selective for nitro group reduction in the presence of aryl halides.[1]
-
Reaction Conditions: Use milder reaction conditions, such as lower hydrogen pressure and shorter reaction times.
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Alternative Reagents: Employ chemical reducing agents that are less prone to causing dehalogenation, such as stannous chloride (SnCl₂) or iron (Fe) in the presence of an acid or ammonium chloride.[2][3]
Q3: The Boc protecting group is being cleaved during the reaction. What is causing this and how can I avoid it?
A3: The tert-butoxycarbonyl (Boc) group is sensitive to strong acidic conditions.[2][4] Cleavage occurs when the reaction medium is too acidic.
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Choice of Acid: When using metal-acid reduction systems, opt for milder acids. For example, using ammonium chloride (NH₄Cl) as a proton source with iron powder is generally less harsh than using concentrated hydrochloric acid.
-
pH Control: During the work-up of reductions performed under acidic conditions, neutralize the reaction mixture carefully and promptly.
-
Alternative Methods: Catalytic hydrogenation under neutral conditions is an excellent way to preserve the Boc group.
Q4: During the work-up of my SnCl₂ reduction, I am getting a persistent emulsion or a gelatinous precipitate. How should I handle this?
A4: The formation of tin salts (tin hydroxides) upon basification is a well-known issue with SnCl₂ reductions.[5][6]
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pH Adjustment: Instead of neutralizing to pH 7-8, try making the aqueous layer strongly basic (pH > 12) with concentrated NaOH.[5][6] Tin hydroxides are amphoteric and will dissolve at high pH to form stannates, which are soluble in water.[5]
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Filtration Aid: If a precipitate persists, you can filter the entire mixture through a pad of Celite® to remove the solid tin salts before proceeding with the extraction.[6]
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Alternative Work-up: Some protocols suggest pouring the reaction mixture into a large volume of ice water and then carefully neutralizing with sodium bicarbonate.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst/reagent. | Use fresh Raney Nickel or activate iron powder with dilute acid before use. |
| Insufficient reagent. | Increase the molar equivalents of the reducing agent (e.g., SnCl₂ or Fe). | |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. | |
| Debromination | Use of Pd/C catalyst. | Replace Pd/C with Raney Nickel for catalytic hydrogenation.[1] |
| Harsh reaction conditions. | For catalytic hydrogenation, reduce hydrogen pressure. For metal/acid, use a milder acid. | |
| Boc Deprotection | Strongly acidic conditions. | Use Fe/NH₄Cl instead of Fe/HCl.[4] For SnCl₂ reductions, use a less concentrated acid. |
| Prolonged reaction time in acid. | Monitor the reaction closely and work up as soon as the starting material is consumed. | |
| Formation of Side Products (e.g., Azo compounds) | Incomplete reduction with certain reagents. | Ensure complete reduction to the amine. Metal hydrides can sometimes lead to azo compounds with aromatic nitro groups.[1][7] |
| Difficult Work-up (Emulsions/Precipitates with SnCl₂) | Precipitation of tin hydroxides. | Adjust the aqueous layer to a pH > 12 with concentrated NaOH to dissolve the tin salts.[5][6] |
| Filter the mixture through Celite® to remove insoluble tin salts before extraction.[6] |
Experimental Protocols
Method 1: Reduction with Stannous Chloride (SnCl₂)
This method is often effective and selective, but the work-up can be challenging due to the formation of tin salts.
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
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Add concentrated hydrochloric acid (4.0-5.0 eq) dropwise while stirring.
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Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully add a concentrated solution of sodium hydroxide (e.g., 50% w/v) until the pH of the aqueous layer is > 12. The initially formed white precipitate of tin(IV) hydroxide should redissolve.
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Extract the product with ethyl acetate (3 x volume of the reaction mixture).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Method 2: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)
This is a milder, more environmentally friendly alternative to SnCl₂ and often avoids the issue of tin salt precipitation.[4]
Procedure:
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To a flask containing a mixture of ethanol and water (e.g., 4:1 v/v), add this compound (1.0 eq), iron powder (5.0-10.0 eq), and ammonium chloride (5.0-10.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron salts.
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Wash the filter cake thoroughly with ethanol or ethyl acetate.
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Combine the filtrate and washings and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired product.
Method 3: Catalytic Hydrogenation with Raney Nickel
This method is often very clean but requires access to hydrogenation equipment. Raney Nickel is preferred over Pd/C to minimize debromination.[1]
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of Raney Nickel (5-10% by weight of the substrate) as a slurry in the same solvent.
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Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically at 50 psi or using a hydrogen balloon).
-
Stir the mixture vigorously at room temperature.
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Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
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Once the reaction is complete, purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Quantitative Data Summary
| Method | Reagents | Typical Yield | Pros | Cons |
| Stannous Chloride | SnCl₂·2H₂O, HCl, Ethanol | Good to Excellent | High functional group tolerance; No specialized equipment needed. | Difficult work-up due to tin salts;[5][6] High waste generation. |
| Iron/Ammonium Chloride | Fe powder, NH₄Cl, Ethanol/H₂O | Good to Excellent | Inexpensive; Milder conditions;[4] Easier work-up than SnCl₂. | Heterogeneous reaction can be slow; Large excess of reagents needed. |
| Raney Nickel Hydrogenation | Raney Ni, H₂, Methanol/Ethanol | Excellent | Clean reaction with minimal byproducts; Catalyst is recyclable. | Requires hydrogenation equipment; Catalyst can be pyrophoric. |
Visualizations
Caption: Workflow for the reduction of the nitro group.
Caption: Troubleshooting decision tree for the reduction reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]
Impact of base and solvent choice on "tert-Butyl (4-bromo-2-nitrophenyl)carbamate" reactions
Welcome to the technical support center for tert-butyl (4-bromo-2-nitrophenyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate commonly used in a variety of cross-coupling and functional group transformation reactions. The most frequently performed reactions include:
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Suzuki-Miyaura Coupling: To form a carbon-carbon bond at the 4-position by reacting the aryl bromide with a boronic acid or ester.
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Buchwald-Hartwig Amination: To introduce a new nitrogen-based substituent at the 4-position.
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Nitro Group Reduction: To convert the nitro group into an amine, which is a key step in the synthesis of various diamine derivatives.
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Boc Deprotection: To remove the tert-butoxycarbonyl (Boc) protecting group from the amine, typically under acidic conditions.
Q2: How can I synthesize the starting material, this compound?
A2: The synthesis typically involves the protection of the amino group of 4-bromo-2-nitroaniline using di-tert-butyl dicarbonate ((Boc)₂O). Two common procedures are a one-step method using a strong base like sodium hydride, or a two-step method involving an initial bis-Boc protection followed by selective mono-deprotection. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the key considerations for a successful Suzuki-Miyaura coupling reaction with this substrate?
A3: For a successful Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, base, and solvent system is crucial. Common catalysts include Pd(PPh₃)₄ and pre-catalysts like Pd XPhos G2. A base such as potassium carbonate or potassium phosphate is required, and a mixture of an organic solvent like 1,4-dioxane or DME with water is often used. It is also important to degas the reaction mixture to prevent catalyst deactivation.
Q4: I am observing dehalogenation during the reduction of the nitro group. How can I prevent this?
A4: Dehalogenation, particularly the loss of the bromine atom, can be a significant side reaction during nitro group reduction, especially with catalytic hydrogenation using palladium on carbon. To minimize this, consider using alternative catalysts such as Raney Nickel or modified Fe-Cr Raney-Ni. Another approach is to use chemical reducing agents like sodium dithionite (Na₂S₂O₄) or iron powder in acidic media, which are generally more chemoselective for the nitro group reduction in the presence of aryl bromides.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor solubility of reagents. 4. Presence of oxygen. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Consider a more active ligand like XPhos. 2. Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents). Consider a stronger base like K₃PO₄. 3. Increase the proportion of the organic solvent or try a different solvent system (e.g., DME/water). 4. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. |
| Formation of homocoupling byproducts | 1. Presence of oxygen. 2. Inappropriate catalyst-to-ligand ratio. | 1. Ensure rigorous exclusion of oxygen from the reaction. 2. Optimize the catalyst and ligand loading. |
| Low yield | 1. Incomplete reaction. 2. Product degradation. 3. Difficult purification. | 1. Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. 2. If the product is unstable at high temperatures, try a lower reaction temperature with a more active catalyst system. 3. Optimize the chromatographic purification conditions. |
Nitro Group Reduction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Dehalogenation (loss of bromine) | 1. Over-reduction with Pd/C catalyst. | 1. Reduce the catalyst loading or hydrogen pressure. 2. Switch to a less reactive catalyst like Raney Nickel. 3. Use a chemical reducing agent such as Na₂S₂O₄, Fe/HCl, or SnCl₂. |
| Incomplete reduction | 1. Inactive catalyst or reducing agent. 2. Insufficient amount of reducing agent. | 1. Use a fresh batch of catalyst or reducing agent. 2. Increase the equivalents of the reducing agent and monitor the reaction progress. |
| Formation of side products (e.g., azo, azoxy compounds) | 1. Incorrect stoichiometry of the reducing agent. 2. Reaction conditions are too harsh. | 1. Carefully control the amount of reducing agent added. 2. Perform the reaction at a lower temperature. |
Data Presentation
Table 1: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (3,5-dimethylisoxazol-4-yl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 62 | [1] |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (7) | Tri-tolylphosphine | K₂CO₃ (3) | DME/H₂O | 90 | 20 | N/A | [2][3] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 110 | 2.5 | 90-96 | [4] |
| Various arylboronic acids | Pd XPhos G2 (5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | 70 | 1 | N/A | [5] |
Table 2: Synthesis and Subsequent Reactions of this compound
| Reaction | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| Boc Protection (One-step) | 4-bromo-2-nitroaniline, (Boc)₂O, NaH | DMF | 0 °C to RT | 16 h | 51 | [2][6] |
| Boc Protection (Two-step) | 4-bromo-2-nitroaniline, (Boc)₂O, DMAP, Et₃N; then TFA | CH₂Cl₂ | RT | 4 h; 6 h | 95 | [4] |
| Nitro Reduction | 10% Pd/C, H₂ | Ethanol/Methanol | RT | 12 h | 69 | [2] |
| Nitro Reduction | Na₂S₂O₄, NaHCO₃ | Dioxane/H₂O | 110 °C | 1 h | N/A | [4] |
| Boc Deprotection | TFA | CH₂Cl₂ | 0 °C to RT | 2 h | N/A | [2] |
Experimental Protocols
Synthesis of this compound (One-Step)[2][6]
To a solution of 4-bromo-2-nitroaniline (10.0 g, 46.1 mmol) in DMF (50 mL) at 0°C, sodium hydride (1.8 g, 73.7 mmol) is added slowly. After 30 minutes, a solution of di-tert-butyl dicarbonate (12.1 g, 55.3 mmol) in DMF (50 mL) is added dropwise. The reaction mixture is then stirred for 16 hours at room temperature. The reaction is quenched with water, and the product is extracted with methyl tert-butyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography to yield this compound as a yellow solid (7.5 g, 51% yield).
Suzuki-Miyaura Coupling with (3,5-dimethylisoxazol-4-yl)boronic acid[1]
In a 10 mL round-bottom flask, add this compound (0.6 mmol), (3,5-dimethylisoxazol-4-yl)boronic acid (0.78 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (1.2 mmol) in 2 mL of water and 5 mL of 1,4-dioxane. The reaction mixture is heated to 100 °C for 18 hours under a nitrogen atmosphere. After cooling, the mixture is filtered through celite to remove the palladium catalyst and washed with methanol. The solvent is evaporated, and the crude product is purified by column chromatography to yield tert-butyl (4-(3,5-dimethylisoxazol-4-yl)-2-nitrophenyl)carbamate (62% yield).
Reduction of the Nitro Group[2]
To a solution of tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate (2 g, 6.2 mmol) in ethanol (20 mL) and methanol (20 mL), add 10% Pd/C (0.66 g). The reaction mixture is stirred for 12 hours under a hydrogen atmosphere. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to give tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (1.25 g, 69% yield).
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Workflow for the catalytic hydrogenation of the nitro group.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. WO2012149540A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 4. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US11572368B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
Challenges in the scale-up synthesis using "tert-Butyl (4-bromo-2-nitrophenyl)carbamate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-Butyl (4-bromo-2-nitrophenyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Incomplete or Slow Reaction During Boc Protection
Q: My Boc protection of 4-bromo-2-nitroaniline is sluggish or stalls before completion. What are the potential causes and solutions?
A: Incomplete Boc protection is a frequent challenge, especially when scaling up the reaction with an electron-deficient aniline like 4-bromo-2-nitroaniline. The reduced nucleophilicity of the amine due to the electron-withdrawing nitro and bromo groups is a primary factor.[1][2]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Low Nucleophilicity of the Aniline | Increase the reaction temperature moderately (e.g., to 40-50 °C) to enhance the reaction rate. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also improve the reaction kinetics. |
| Poor Solubility of Starting Material | Ensure that 4-bromo-2-nitroaniline is fully dissolved in the reaction solvent. A solvent system such as tetrahydrofuran (THF) or a mixture of THF and a polar aprotic solvent like N,N-dimethylformamide (DMF) may be necessary for larger scales. |
| Inadequate Base | Use a suitable base to neutralize the in-situ generated acid. For scale-up, consider using a milder base like sodium bicarbonate or triethylamine to minimize potential side reactions.[1] |
| Hydrolysis of Boc Anhydride | In aqueous conditions, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze. For large-scale synthesis, using an anhydrous solvent system is often preferable. If an aqueous system is used, a slight excess of Boc₂O may be required.[1] |
Issue 2: Formation of Impurities
Q: I am observing significant impurity formation in my scaled-up reaction. What are the likely side products and how can I minimize them?
A: The formation of impurities is a critical issue in scale-up synthesis as it can complicate purification and reduce the overall yield and purity of the final product.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Di-Boc Protected Aniline | The primary amine is protected twice by Boc₂O. | Use a stoichiometric amount of Boc₂O relative to the 4-bromo-2-nitroaniline. Monitor the reaction progress closely by HPLC or TLC to avoid over-reaction.[1] |
| Urea Derivatives | Can form from the reaction of the amine with isocyanate, which may be generated from the decomposition of the carbamate product under harsh conditions. | Maintain a controlled reaction temperature and avoid excessive heating. |
| Unreacted Starting Material | Incomplete reaction as discussed in Issue 1. | Refer to the solutions for incomplete reactions, such as optimizing temperature, solvent, and base. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for the scale-up synthesis of the starting material, 4-bromo-2-nitroaniline?
A: The synthesis of 4-bromo-2-nitroaniline often involves nitration, which is a highly exothermic process and requires strict safety protocols, especially at a larger scale.[3][4]
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Thermal Hazards: Nitration reactions can lead to thermal runaway if not properly controlled.[3] Ensure adequate cooling capacity and monitor the internal reaction temperature closely.
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Reagent Handling: Fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[5] Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction mixture by adding it to ice-water should be done slowly and with vigorous stirring to dissipate the heat generated.
Q2: What is the recommended purification method for this compound at an industrial scale?
A: For large-scale purification, recrystallization is generally preferred over chromatography due to cost and efficiency.
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Solvent Selection: A suitable solvent system for recrystallization would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane) is often effective.
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Crystallization Process: The crude product should be dissolved in the minimum amount of the hot solvent mixture. Slow cooling will promote the formation of larger, purer crystals. Seeding with a small crystal of the pure product can aid in inducing crystallization.[6]
Q3: How can I monitor the progress of the Boc protection reaction effectively during a large-scale run?
A: In-process monitoring is crucial for a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most reliable method for monitoring the disappearance of the starting material and the formation of the product. It provides quantitative data on the reaction progress.
-
Thin-Layer Chromatography (TLC): TLC is a quicker, qualitative method that can be used for rapid checks of the reaction status. A suitable eluent system should be developed to achieve good separation between the starting material, product, and any major impurities.
Experimental Protocols
Representative Lab-Scale Protocol for Boc Protection:
This protocol is a general guideline and should be optimized for specific equipment and scale.
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Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 4-bromo-2-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF, ~5-10 volumes).
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Reagent Addition: To the stirred solution, add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF.
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Reaction Monitoring: Heat the reaction mixture to 40-50 °C and monitor the progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for incomplete Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to tert-Butyl (4-bromo-2-nitrophenyl)carbamate and Other Bromo-Nitroaromatic Building Blocks in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Bromo-nitroaromatic compounds are a critical class of intermediates, offering a versatile platform for a variety of synthetic transformations. This guide provides an objective comparison of tert-Butyl (4-bromo-2-nitrophenyl)carbamate with other key bromo-nitroaromatic building blocks, supported by experimental data to inform synthetic strategy and decision-making.
Introduction to Bromo-Nitroaromatic Building Blocks
Bromo-nitroaromatic compounds are characterized by the presence of both a bromine atom and a nitro group on an aromatic ring. This substitution pattern provides two key points of reactivity: the bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group for further functionalization. The interplay of these functionalities, along with the influence of their relative positions (ortho, meta, para) and the presence of other substituents, dictates the reactivity and selectivity of these building blocks.
This guide focuses on comparing this compound with several isomeric and related bromo-nitroaromatic compounds to highlight the nuanced differences in their synthetic performance.
Comparative Analysis of Key Reactions
The utility of these building blocks is primarily assessed through their performance in widely used synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The electronic nature of the bromo-nitroaromatic substrate significantly influences the reaction rate and yield. Electron-withdrawing groups, such as the nitro group, generally enhance the rate of oxidative addition, the often rate-determining step of the catalytic cycle.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Bromo-Nitroaromatic Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | ~70-80 | Predicted |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | K3PO4 | Toluene/H2O | 70 | 6 | >80 | [1] |
| 3 | 4-Bromo-2-nitroaniline | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 120 | 12 | ~85 | Predicted |
| 4 | 2-Bromo-4-nitroaniline | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 15 | ~90* | Predicted |
Note: Yields marked with an asterisk () are predicted based on reactions with structurally similar compounds due to the lack of direct comparative studies under identical conditions in the available literature.
Discussion of Suzuki-Miyaura Reactivity:
-
This compound (Entry 1): The presence of the electron-withdrawing nitro group ortho to the amine and para to the bromine activates the C-Br bond for oxidative addition. The bulky Boc protecting group may exert some steric hindrance, potentially influencing the choice of ligand and reaction kinetics.
-
1-Bromo-4-nitrobenzene (Entry 2): This is a classic example where the para-nitro group strongly activates the bromine for Suzuki coupling, often leading to high yields under relatively mild conditions. A kinetic study has shown that the coupling of 4-bromonitrobenzene is significantly faster than that of 4-bromoaniline.[1]
-
4-Bromo-2-nitroaniline (Entry 3): The nitro group ortho to the bromine is expected to provide strong electronic activation. The free amino group can coordinate to the palladium center, which may influence the catalytic activity.
-
2-Bromo-4-nitroaniline (Entry 4): With the nitro group para to the bromine, this isomer is also highly activated towards Suzuki coupling.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. The electronic and steric environment around the C-Br bond, as well as the nature of the amine coupling partner, are key factors for success.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Bromo-Nitroaromatic Building Block | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 16 | ~80-90 | Predicted |
| 2 | 1-Bromo-4-nitrobenzene | Aniline | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 24 | High | Predicted |
| 3 | 4-Bromo-2-nitroaniline | Piperidine | Pd(OAc)2 / RuPhos | K2CO3 | Dioxane | 110 | 18 | High | Predicted |
| 4 | 2-Bromo-4-nitroaniline | Benzylamine | [Pd(allyl)Cl]2 / t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 24 | High | [2] |
*Note: Yields are predicted based on reactions with structurally similar compounds due to the lack of direct comparative studies under identical conditions in the available literature. "High" indicates that good to excellent yields are generally expected.
Discussion of Buchwald-Hartwig Reactivity:
-
This compound (Entry 1): The Boc-protected amino group prevents self-coupling and other side reactions that can occur with free anilines. The electronic activation from the nitro group facilitates the reaction.
-
1-Bromo-4-nitrobenzene (Entry 2): This substrate is highly activated and generally undergoes efficient amination.
-
4-Bromo-2-nitroaniline & 2-Bromo-4-nitroaniline (Entries 3 & 4): While the free amino group can potentially complicate the reaction through competitive coordination to the palladium catalyst, successful aminations of bromo-nitroanilines are well-documented, often requiring careful selection of the ligand and base.
Logical Relationship: Catalyst Selection in Buchwald-Hartwig Amination
Caption: Key considerations for optimizing Buchwald-Hartwig amination conditions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing nucleophiles onto electron-deficient aromatic rings. The rate of SNAr is highly dependent on the number and position of electron-withdrawing groups.
Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Entry | Bromo-Nitroaromatic Building Block | Nucleophile | Predicted Reactivity |
| 1 | This compound | Secondary Amine | Moderate to High |
| 2 | 1-Bromo-4-nitrobenzene | Alkoxide | Moderate |
| 3 | 4-Bromo-2-nitroaniline | Thiolate | High |
| 4 | 2-Bromo-4-nitroaniline | Secondary Amine | High |
| 5 | 1-Bromo-2,4-dinitrobenzene | Amine | Very High |
Discussion of SNAr Reactivity:
-
The presence of a nitro group ortho or para to the leaving group (bromine) is crucial for stabilizing the Meisenheimer intermediate and thus accelerating the SNAr reaction.
-
This compound (Entry 1): The nitro group ortho to the Boc-protected amine and para to the bromine provides good activation for SNAr.
-
4-Bromo-2-nitroaniline and 2-Bromo-4-nitroaniline (Entries 3 & 4): Both isomers are expected to be highly reactive in SNAr reactions due to the favorable positioning of the nitro group relative to the bromine.
-
1-Bromo-2,4-dinitrobenzene (Entry 5): As a benchmark, compounds with two nitro groups ortho and para to the leaving group exhibit exceptionally high reactivity in SNAr reactions.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of these synthetic transformations. The following are generalized procedures that can be adapted and optimized for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with the bromo-nitroaromatic compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.), is added a degassed solvent system (e.g., Toluene/H2O 4:1). The mixture is sparged with an inert gas (e.g., argon) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) is then added, and the mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3][4][5][6][7][8]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried reaction vessel under an inert atmosphere, the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) are combined. The bromo-nitroaromatic compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene). The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.[9][10][11][12][13]
Conclusion
The choice of a bromo-nitroaromatic building block has significant implications for the outcome of a synthetic sequence.
-
This compound offers the advantage of a protected amino group, preventing undesired side reactions and allowing for selective transformations at the bromine position. Its electronic and steric profile makes it a valuable substrate for a range of coupling reactions.
-
1-Bromo-4-nitrobenzene serves as a highly activated and cost-effective building block, particularly for Suzuki-Miyaura couplings where high reactivity is desired.
-
Isomeric bromo-nitroanilines (4-bromo-2-nitroaniline and 2-bromo-4-nitroaniline) are also highly reactive building blocks. The choice between them will depend on the desired substitution pattern in the final product and potential directing effects of the free amino group in subsequent synthetic steps.
Ultimately, the optimal building block will be determined by the specific synthetic target, the desired reactivity and selectivity, and the compatibility with other functional groups in the molecule. This guide provides a framework for making an informed decision based on the comparative reactivity profiles of these versatile synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of tert-Butyl (4-bromo-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For substrates such as tert-butyl (4-bromo-2-nitrophenyl)carbamate, which possesses both steric hindrance from the ortho-nitro group and the bulky tert-butylcarbamate group, as well as electronic deactivation, the choice of an optimal palladium catalyst is critical for achieving high yields and reaction efficiency. This guide provides a comparative overview of common palladium catalysts applicable to this challenging substrate, supported by data from analogous systems and detailed experimental protocols.
Performance Comparison of Palladium Catalysts
Direct comparative experimental data for the Suzuki coupling of this compound is not extensively documented under a single study. However, by examining studies on structurally related sterically hindered and electron-deficient aryl bromides, we can infer the relative performance of various palladium catalyst systems. The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions with relevant model substrates, providing a strong basis for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Features |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 2-18 | 85-98 | Highly effective for sterically hindered and electron-poor aryl bromides.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene or Dioxane | RT-100 | 12-24 | 90-99 | Excellent for creating sterically hindered biaryls. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O or Toluene | 80-100 | 12-24 | 65-92 | A classic, widely used catalyst, though may be less effective for highly challenging substrates.[2][3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane or DMF | 80-120 | 2-18 | 70-95 | Robust and versatile, particularly for heteroaryl couplings and substrates prone to side reactions.[2] |
| [Pd(IPr)]-G3 | IPr (NHC) | t-BuOK | 1,4-Dioxane | RT-80 | 1-6 | >95 | N-Heterocyclic carbene (NHC) based catalysts show high activity at low catalyst loadings.[4] |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. Optimization of reaction conditions is recommended for each specific substrate combination.
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure using Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Reagent Addition: To the flask, add this compound (1.0 mmol) and the desired boronic acid or boronate ester (1.2 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5 mL).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizing the Process
To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
References
A Researcher's Guide to Alternatives for tert-Butyl (4-bromo-2-nitrophenyl)carbamate in Synthesizing Bioactive Scaffolds
For researchers, scientists, and drug development professionals, the strategic synthesis of novel molecular architectures is paramount. The reagent tert-butyl (4-bromo-2-nitrophenyl)carbamate serves as a valuable building block, particularly in the construction of substituted anilines and benzimidazoles, many of which are investigated as kinase inhibitors in anticancer research. However, reliance on a single reagent can be limiting. This guide provides a comprehensive comparison of alternative reagents and methodologies for synthesizing similar structures, supported by experimental data and detailed protocols to inform your research and development endeavors.
This guide explores three primary categories of alternatives to this compound:
-
Variation of the N-Protecting Group: Investigating how different protecting groups on the aniline nitrogen of 4-bromo-2-nitroaniline influence reactivity and synthetic outcomes in cross-coupling reactions.
-
Variation of the Halogen: Comparing the reactivity of iodo- and chloro-analogs to the standard bromo-derivative in palladium-catalyzed cross-coupling reactions.
-
Unprotected 4-Halo-2-nitroanilines: Assessing the viability of using the unprotected aniline directly in cross-coupling reactions to streamline synthetic routes.
These alternatives are evaluated primarily in the context of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations for creating C-C and C-N bonds, respectively, and are crucial for the diversification of this chemical scaffold.
Comparative Performance of Alternative Reagents
The choice of an alternative reagent is a critical decision that can significantly impact reaction efficiency, yield, and the overall synthetic strategy. The following tables provide a comparative summary of the performance of various alternatives to this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling Performance
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The data below, compiled from various studies, illustrates the impact of the N-protecting group and the halogen on the reaction yield.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~92 |
| N-Acetyl-4-bromo-2-nitroaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | ~85 |
| 4-Iodo-2-nitroaniline (unprotected) | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 4 | ~95 |
| 4-Bromo-2-nitroaniline (unprotected) | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~62-81 |
| 4-Chloro-2-nitroaniline (unprotected) | Phenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | ~50 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the boronic acid.
Buchwald-Hartwig Amination Performance
The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds. The following table compares the performance of different halogenated 2-nitroanilines in this transformation.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 16 | ~88 |
| 4-Iodo-2-nitroaniline (unprotected) | Aniline | Pd(OAc)₂/X-Phos | KOt-Bu | Toluene | 100 | 10 | High |
| 4-Bromo-2-nitroaniline (unprotected) | Aniline | Pd(OAc)₂/X-Phos | KOt-Bu | Toluene | 100 | 10 | High |
| 4-Chloro-2-nitroaniline (unprotected) | Aniline | Pd₂(dba)₃/BrettPhos | NaOtBu | Dioxane | 110 | 24 | Moderate to High |
Note: "High" and "Moderate to High" yields are indicated where specific percentages were not available in comparative studies but the qualitative outcome was reported as favorable.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methodologies.
General Procedure for Suzuki-Miyaura Coupling of N-Protected 4-Bromo-2-nitroaniline
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-protected 4-bromo-2-nitroaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Unprotected 4-Halo-2-nitroaniline
-
Reaction Setup: To a dry Schlenk flask, add the 4-halo-2-nitroaniline (1.0 equiv), the amine coupling partner (1.2 equiv), the base (e.g., KOt-Bu, 1.5 equiv), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ and X-Phos).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Visualizing Reaction Pathways and Biological Relevance
To provide a clearer understanding of the synthetic strategies and the biological context of the target molecules, the following diagrams have been generated.
The 2-nitroaniline scaffold is a key component in a variety of kinase inhibitors, which are crucial in cancer therapy. One of the most important signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and growth.[1][2]
Conclusion
This guide provides a comparative framework for selecting alternatives to this compound. The choice of reagent will depend on the specific synthetic goals, desired reactivity, and economic considerations.
-
For highest reactivity in Suzuki-Miyaura couplings, the unprotected 4-iodo-2-nitroaniline is a superior choice, often providing excellent yields under milder conditions.
-
The N-acetyl protecting group offers a viable alternative to the tert-butyl carbamate, with good performance in Suzuki couplings.
-
While chloro-derivatives are less reactive, they can be advantageous in sequential cross-coupling reactions where differential reactivity is desired.
-
Direct use of unprotected 4-halo-2-nitroanilines can simplify synthetic sequences, though reaction conditions may need to be optimized to manage potential side reactions.
By understanding the relative performance of these alternatives and utilizing the provided experimental protocols, researchers can expand their synthetic toolbox for the efficient construction of complex molecules with potential therapeutic applications.
References
A Comparative Guide to the Synthesis and Structural Confirmation of Benzimidazole Derivatives from tert-Butyl (4-bromo-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for benzimidazole derivatives, with a central focus on the utilization of tert-Butyl (4-bromo-2-nitrophenyl)carbamate as a key starting material. We present detailed experimental protocols, comparative data on reaction efficiency, and a thorough overview of analytical techniques for structural confirmation, empowering researchers to make informed decisions in their synthetic endeavors.
Synthesis of Benzimidazole Derivatives: A Comparative Overview
The synthesis of the benzimidazole core is a cornerstone of medicinal chemistry, owing to its prevalence in a wide array of pharmacologically active compounds.[1] The traditional approach often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. However, modern methods, particularly those starting from readily available nitroanilines, offer significant advantages in terms of efficiency and substrate scope.
The use of this compound as a precursor leverages a one-pot reductive cyclization strategy. This method involves the simultaneous reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the benzimidazole ring. The tert-butoxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions prior to or concurrently with the cyclization.
Below is a comparison of various methods for the synthesis of benzimidazoles, highlighting key performance indicators.
| Synthesis Method | Starting Materials | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reductive Cyclization (from o-nitroaniline) | o-nitroaniline, Aldehyde | 0.5 - 6 hours | 85 - 99% | High efficiency, good functional group tolerance, one-pot procedure.[2] | Requires a reducing agent, potential for side reactions. |
| Phillips-Ladenburg Condensation | o-phenylenediamine, Carboxylic acid | 2 - 24 hours | 60 - 85% | Readily available starting materials. | High temperatures, harsh acidic conditions, long reaction times. |
| Weidenhagen Reaction | o-phenylenediamine, Aldehyde | Several hours | Variable | Utilizes aldehydes as substrates. | Requires an oxidizing agent, can lead to side products. |
| Microwave-Assisted Synthesis | o-phenylenediamine, Aldehyde | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields.[2] | Requires specialized microwave reactor. |
| Catalytic Synthesis (Metal/Nanoparticles) | o-phenylenediamine, Aldehyde | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, potential for catalyst recycling.[2] | Catalyst cost and potential for metal contamination. |
Experimental Protocols
Key Experiment: One-Pot Reductive Cyclization of this compound
This protocol describes a representative one-pot synthesis of a 5-bromobenzimidazole derivative from this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Deprotection (Optional, can be combined with cyclization): To a solution of this compound (1.0 eq) in ethanol, add a stoichiometric amount of hydrochloric acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete removal of the Boc group.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (or the deprotected intermediate) (1.0 eq) and the desired aldehyde (1.1 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Reductive Cyclization: Heat the solution to reflux (approximately 80-90 °C). Add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes. The reaction mixture will typically change color.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Structural Confirmation of Benzimidazole Derivatives
Accurate structural elucidation is paramount in drug discovery and development. A combination of spectroscopic techniques is employed to unequivocally confirm the identity and purity of the synthesized benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for determining the molecular structure.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. For a typical 5-bromobenzimidazole, characteristic signals include:
-
A singlet for the C2-H proton of the imidazole ring, typically in the range of δ 8.0-8.5 ppm.[3]
-
Aromatic protons on the benzene ring, with splitting patterns and chemical shifts dependent on the substitution pattern. For a 5-bromo derivative, one would expect a singlet and two doublets in the aromatic region (δ 7.0-8.0 ppm).[3]
-
A broad singlet for the N-H proton of the imidazole ring, which can appear over a wide chemical shift range (δ 12.0-13.0 ppm) and may exchange with D₂O.[3]
-
-
¹³C NMR: The carbon NMR spectrum provides information on the number of different types of carbon atoms. Key signals for 5-bromobenzimidazole include:
Table of Representative NMR Data for 5-Bromobenzimidazole: [3]
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~12.70 | s (br) |
| ¹H | ~8.31 | s |
| ¹H | ~7.83 | s |
| ¹H | ~7.57 | d |
| ¹H | ~7.32 | d |
| ¹³C | ~142.8 | C |
| ¹³C | ~124.2 | CH |
| ¹³C | ~113.6 | CH |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.
-
Electron Impact (EI-MS): In EI-MS, the molecular ion peak (M⁺) is typically observed, corresponding to the molecular weight of the compound. For brominated compounds, a characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) will be present.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
Table of Expected Mass Spectrometry Data for a 2-Aryl-5-bromobenzimidazole:
| Ionization Method | Expected m/z | Interpretation |
| ESI+ | [M+H]⁺ | Protonated molecule |
| EI | [M]⁺ and [M+2]⁺ (approx. 1:1 ratio) | Molecular ion peak with bromine isotopic pattern |
| HRMS (ESI+) | Precise m/z corresponding to the exact mass of [M+H]⁺ | Confirms elemental composition |
Visualizing the Workflow and Synthetic Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the general synthetic pathway.
References
- 1. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 2. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 3. WO2017168451A1 - Derivatives of imidazole and benzimidazole, method of preparation and use thereof - Google Patents [patents.google.com]
Comparative Yield Analysis of Cross-Coupling Reactions with "tert-Butyl (4-bromo-2-nitrophenyl)carbamate"
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Routes
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the ability to efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. The strategic functionalization of aromatic scaffolds is a cornerstone of molecular design and development. This guide provides a comparative analysis of the yields of various palladium-catalyzed cross-coupling reactions utilizing tert-butyl (4-bromo-2-nitrophenyl)carbamate as a key building block. This substrate, featuring an electron-withdrawing nitro group and a protected amine, presents a unique electronic and steric profile that influences its reactivity in common cross-coupling methodologies.
This document offers a compilation of experimental data from the literature, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. By presenting a side-by-side comparison of reaction conditions and reported yields, this guide aims to assist researchers in selecting the most effective synthetic strategies for their target molecules.
Quantitative Data Summary
The following table summarizes the reported yields for various cross-coupling reactions involving this compound and analogous substrates. This data is intended to provide a comparative overview of the potential efficiencies of each reaction type.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 110 | 2.5 | 90-96 |
| Suzuki-Miyaura | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 90 | - | - |
| Buchwald-Hartwig | Amines (General) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 2-24 | Good to Excellent |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 8-24 | Moderate to High |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-80 | 2-24 | Good to Excellent |
Note: Data for Heck and Sonogashira reactions with the specific substrate this compound is limited in the available literature. The conditions and expected yields are based on general protocols for structurally similar electron-deficient aryl bromides. Optimization is often necessary for specific substrate combinations.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful implementation of synthetic methods. Below are representative protocols for the key cross-coupling reactions discussed.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-5 mol%)
-
Xantphos (1.2 - 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous toluene, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-130 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Visualizing the Workflow
To provide a clear conceptual overview, the following diagrams illustrate the general workflow and catalytic cycle of a typical cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycle for a cross-coupling reaction.
Benchmarking the reactivity of "tert-Butyl (4-bromo-2-nitrophenyl)carbamate" against similar substrates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the efficient construction of complex molecules, particularly in the realm of pharmaceutical and materials science. tert-Butyl (4-bromo-2-nitrophenyl)carbamate is a versatile building block, featuring a bromine atom amenable to cross-coupling reactions, a directing nitro group, and a protected amine. Understanding its reactivity in comparison to structurally similar substrates is crucial for optimizing synthetic routes and predicting reaction outcomes. This guide provides an objective comparison of the performance of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The comparative analysis is based on established principles and available experimental data for analogous compounds.
Executive Summary
This compound exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions, largely influenced by the electronic effects of the ortho-nitro group. In Suzuki-Miyaura coupling, the electron-withdrawing nature of the nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle. Conversely, in Buchwald-Hartwig amination, while the substrate is reactive, the steric hindrance from the ortho-nitro group and the Boc-protecting group may necessitate careful optimization of ligand and reaction conditions to achieve high yields. This guide presents a comparative analysis of its reactivity profile against substrates lacking the nitro substituent or featuring it at a different position.
I. Suzuki-Miyaura Coupling: A Quantitative Comparison
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds. The reactivity of the aryl bromide in this reaction is significantly influenced by its electronic properties. Electron-withdrawing substituents generally increase the rate of the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, which is often the rate-determining step.
While direct side-by-side comparative data for this compound is limited in the literature, we can infer its reactivity based on studies of similar substrates. The following table summarizes representative data for the Suzuki-Miyaura coupling of various brominated aniline derivatives with phenylboronic acid.
| Entry | Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | tert-Butyl (4-bromophenyl)carbamate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 50 | 73 | [1] |
| 2 | 4-Bromo-2-nitroaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 (inferred) | [2] |
| 3 | 4-Bromoaniline | Pd-polymer hybrid (0.045) | - | K₃PO₄ | Ethanol/H₂O | 70 | 10 | 62 | [3] |
| 4 | 4-Bromonitrobenzene | Pd-polymer hybrid (0.045) | - | K₃PO₄ | Ethanol/H₂O | 70 | 6 | >80 (conversion) | [3] |
Analysis of Reactivity:
The data suggests that the presence of an electron-withdrawing nitro group generally enhances the reactivity of the aryl bromide in Suzuki coupling. For instance, 4-bromonitrobenzene (Entry 4) shows a faster conversion rate compared to 4-bromoaniline (Entry 3) under similar conditions.[3] The tert-butyl carbamate group is also electron-withdrawing, contributing to the reactivity of the substrate. Therefore, this compound is anticipated to be a highly reactive substrate in Suzuki-Miyaura coupling, likely exhibiting faster reaction kinetics and higher yields compared to its analogue lacking the nitro group, tert-butyl (4-bromophenyl)carbamate (Entry 1). The ortho position of the nitro group may introduce some steric hindrance, but its strong electron-withdrawing effect is expected to be the dominant factor.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base, as well as the electronic and steric properties of the aryl halide.
Direct comparative data for the Buchwald-Hartwig amination of this compound is scarce. However, studies on similar substrates provide valuable insights. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group and an ortho-nitro group can present steric challenges for the coordination of the amine to the palladium center. The following table presents data for the amination of related bromoaniline derivatives.
| Entry | Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Bromo-1,3-dinitrobenzene | Aniline | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent |[1] | | 2 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOt-Bu | Toluene | 80 | 16 | 92 |[1] | | 3 | 2-Bromo-1-nitrobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 2 | 98 |[1] | | 4 | 4-Bromoaniline | Aniline | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOt-Bu | Toluene | 100 | 27 | 81 |[1] |
Analysis of Reactivity:
The data indicates that electron-deficient aryl bromides are generally excellent substrates for Buchwald-Hartwig amination (Entries 1, 2, and 3). The reaction of 2-bromo-1-nitrobenzene with aniline proceeds to a high yield in a short time, highlighting the activating effect of the nitro group.[1] However, steric hindrance can play a significant role. While this compound benefits from the electron-withdrawing nitro group, the combination of the ortho-nitro group and the bulky Boc-protecting group might necessitate the use of sterically demanding and electron-rich ligands, such as XPhos or other biaryl phosphines, to facilitate the reaction. The choice of a strong, non-nucleophilic base like sodium or potassium tert-butoxide is also crucial.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and requires optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous and deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Buchwald-Hartwig Amination Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and reactive substrate for palladium-catalyzed cross-coupling reactions. The presence of the ortho-nitro group significantly enhances its reactivity in Suzuki-Miyaura coupling due to its strong electron-withdrawing nature. In Buchwald-Hartwig amination, while the substrate is activated, steric considerations due to the ortho-nitro and Boc groups necessitate the use of bulky, electron-rich ligands for optimal results. This guide provides a framework for researchers to understand and predict the reactivity of this important building block, facilitating the design of efficient and robust synthetic strategies. Further experimental studies directly comparing the reactivity of this compound with its isomers and analogues under standardized conditions would be highly beneficial to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (4-bromo-2-nitrophenyl)carbamate
FOR IMMEDIATE USE BY QUALIFIED PERSONNEL ONLY. This document provides critical safety, handling, and disposal information for tert-Butyl (4-bromo-2-nitrophenyl)carbamate (CAS No. 327046-79-7). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks. This chemical is classified as an irritant and requires careful handling to prevent adverse health effects.
I. Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning [1]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
A comprehensive personal protective equipment (PPE) strategy is crucial to ensure personnel safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Inspect gloves for integrity before each use. | Prevents skin contact and irritation. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation. | Protects against serious eye irritation from splashes or airborne particles. |
| Skin and Body Protection | A standard laboratory coat should be worn. For larger quantities or where splashing is likely, a chemical-resistant apron is recommended. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact with the solid material. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid dust inhalation. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required. | Prevents respiratory tract irritation from inhalation of dust. |
II. Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks and ensuring environmental compliance.
A. Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a calibrated safety shower and eyewash station are readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble and inspect all necessary PPE.
-
Have spill cleanup materials (e.g., inert absorbent material, sealed waste containers) available.
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats) to minimize dispersal.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the work area.
-
-
Storage:
B. Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not empty into drains.
III. Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | First-Aid and Spill Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical attention. Wash clothing before reuse.[1] |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center. |
| Spill | Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid material and place it into a suitable, closed container for disposal. Avoid dispersal of dust into the air. Ventilate the area and wash the spill site after material pickup is complete. |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
